4-Pyridineacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEXAIBDCHBNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067382 | |
| Record name | 4-Pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28356-58-3 | |
| Record name | 4-Pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28356-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028356583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridineacetic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDINEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN2796229G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-Pyridineacetic acid from 4-methylpyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-pyridineacetic acid, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 4-methylpyridine. The primary and most industrially viable route involves a two-step process: the ammoxidation of 4-methylpyridine to 4-cyanopyridine, followed by the hydrolysis of the nitrile intermediate to the final carboxylic acid product. This document details the experimental protocols for each step, presents quantitative data in a structured format, and illustrates the synthetic pathway and experimental workflows using diagrams.
Synthetic Pathway Overview
The synthesis of this compound from 4-methylpyridine is most effectively achieved through a two-stage process. The first stage involves the vapor-phase catalytic ammoxidation of 4-methylpyridine to form 4-cyanopyridine. This intermediate is then hydrolyzed in the second stage to yield this compound.
Caption: Overall synthetic pathway from 4-methylpyridine to this compound.
Experimental Protocols
Step 1: Ammoxidation of 4-Methylpyridine to 4-Cyanopyridine
The ammoxidation of 4-methylpyridine is a gas-phase reaction carried out at high temperatures in a fixed-bed reactor over a suitable catalyst. This process is highly efficient, with reported conversion rates of 4-methylpyridine exceeding 99% and yields of 4-cyanopyridine greater than 98%.[1][2]
Experimental Workflow: Ammoxidation
Caption: Experimental workflow for the ammoxidation of 4-methylpyridine.
Catalyst Preparation (Example: V-Ti-Mn-O Catalyst) [3]
A V-Ti-Mn-O catalyst can be prepared using a sol-gel method. The metal salts and complexes are dissolved to create a homogeneous solution. Ethylene glycol is added, and the solution is heated to evaporate excess water, forming a resin. The resin is then dried and calcined at high temperatures to yield the final catalyst.[3]
-
Feed Preparation: 4-Methylpyridine and ammonia are vaporized and preheated to a temperature range of 180-330°C.[1] The vaporized reactants are then thoroughly mixed with air. The typical molar ratio of 4-methylpyridine:ammonia:air is in the range of 1:2-7:10-15.[2]
-
Ammoxidation Reaction: The gas mixture is fed into a fixed-bed reactor containing the catalyst. The reaction temperature is maintained between 330-450°C, and the reactor head pressure is controlled in the range of 0.020-0.070 KPa.[1][2] The reaction temperature can be controlled using molten salts.[1]
-
Product Isolation: The reaction gas mixture exiting the reactor is cooled and subjected to condensation.
-
Purification: The condensed crude product is then purified. This can be achieved through sub-zero fractionation followed by distillation to obtain the final, high-purity 4-cyanopyridine.[1]
Quantitative Data for Ammoxidation of 4-Methylpyridine
| Parameter | Value | Reference(s) |
| Starting Material | 4-Methylpyridine | [1][2] |
| Reagents | Ammonia, Air | [1][2] |
| Catalyst Examples | V-Ti-O, V-Ti-Mn-O, V-Cr-B-P/SiO₂ | [3][4] |
| Reaction Temperature | 330-450 °C | [1][2] |
| Reactor Pressure | 0.020-0.070 KPa | [1][2] |
| Conversion of 4-Methylpyridine | > 99% | [2] |
| Yield of 4-Cyanopyridine | > 98% | [1][2] |
| Purity of 4-Cyanopyridine | > 99.9% (after rectification) | [2] |
Step 2: Hydrolysis of 4-Cyanopyridine to this compound
The hydrolysis of the nitrile group of 4-cyanopyridine to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a commonly employed method.
Experimental Workflow: Hydrolysis
Caption: Experimental workflow for the hydrolysis of 4-cyanopyridine.
Experimental Procedure (Based on a similar hydrolysis)
-
Reaction Setup: 4-Cyanopyridine is dissolved in a suitable solvent, such as a mixture of water and an alcohol (e.g., methanol or ethanol).
-
Hydrolysis: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution of 4-cyanopyridine. The molar ratio of base to 4-cyanopyridine should be in excess to ensure complete hydrolysis to the carboxylate salt. The reaction mixture is then heated to reflux for several hours until the reaction is complete, which can be monitored by techniques like TLC or HPLC.
-
Work-up: After cooling the reaction mixture, it is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH that ensures the protonation of the carboxylate to form the free carboxylic acid.
-
Purification: The solvent may be partially removed under reduced pressure. The precipitated product, this compound (or its hydrochloride salt if excess HCl is used), is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data for Hydrolysis of 4-Cyanopyridine
| Parameter | Value/Condition | Reference(s) |
| Starting Material | 4-Cyanopyridine | [5] |
| Reagents | Sodium Hydroxide (or other strong base), Hydrochloric Acid | [5] |
| Solvent | Water, potentially with a co-solvent like ethanol or methanol | [6] |
| Reaction Temperature | 50-100 °C (Reflux) | [5][6] |
| Molar Ratio (Base:Nitrile) | >1:1 (for complete hydrolysis) | [5] |
| Product | This compound | [7] |
| Typical Yield | High (specific yield depends on exact conditions) |
Characterization of this compound
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point Analysis
-
Spectroscopy:
Conclusion
The synthesis of this compound from 4-methylpyridine via a two-step ammoxidation and hydrolysis process is a well-established and efficient method. The ammoxidation step provides the key intermediate, 4-cyanopyridine, in high yield and purity. Subsequent hydrolysis of the nitrile furnishes the desired this compound. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce this important molecule. Careful control of reaction parameters, particularly in the ammoxidation step, is crucial for achieving high yields and purity.
References
- 1. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. This compound: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]
- 8. This compound hydrochloride(6622-91-9) 13C NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic Profile of 4-Pyridineacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Pyridineacetic acid, a compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control.
Spectroscopic Data Summary
The spectroscopic data for this compound is presented below, primarily for its hydrochloride salt due to the availability of comprehensive data. Where available, data for the free acid is also included for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | d | 2H | H-2, H-6 (Pyridine ring) |
| ~7.4 | d | 2H | H-3, H-5 (Pyridine ring) |
| ~3.7 | s | 2H | -CH₂- (Methylene) |
Solvent: D₂O
Table 2: ¹³C NMR Spectroscopic Data of this compound Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~150 | C-4 (Pyridine ring) |
| ~148 | C-2, C-6 (Pyridine ring) |
| ~127 | C-3, C-5 (Pyridine ring) |
| ~40 | -CH₂- (Methylene) |
Solvent: D₂O
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1730 | Strong | C=O stretch (Carboxylic acid) |
| ~1640 | Medium | C=C and C=N ring stretching |
| ~1500 | Medium | C=C and C=N ring stretching |
| ~1200 | Medium | C-O stretch |
Mass Spectrometry (MS)
For the hydrochloride salt, the mass spectrum typically shows the molecular ion of the free acid.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 137 | [M]⁺ (Molecular ion of the free acid) |
| 92 | [M - COOH]⁺ |
| 78 | Pyridine radical cation |
| 65 | Loss of HCN from pyridine fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound hydrochloride (5-10 mg) is prepared in a suitable deuterated solvent, such as deuterium oxide (D₂O) (~0.6-0.7 mL), and transferred to a 5 mm NMR tube. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard or the residual solvent peak.
Infrared (IR) Spectroscopy
For the analysis of solid samples like this compound, the KBr pellet or Attenuated Total Reflectance (ATR) techniques are commonly employed.[1]
-
KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR spectrometer's sample holder.
-
ATR-FTIR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.[1]
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer provides key structural information. The following diagram illustrates a plausible fragmentation pathway.
Caption: Proposed MS fragmentation of this compound.
References
4-Pyridineacetic acid hydrochloride vs free acid properties
An In-depth Technical Guide to the Properties of 4-Pyridineacetic Acid: Hydrochloride Salt vs. Free Acid
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound, a key building block in organic and medicinal chemistry, is commonly handled as both a free acid and a hydrochloride salt.[1][2][] The choice between these forms has significant implications for solubility, stability, and handling, which in turn affect reaction conditions, formulation strategies, and bioavailability.
This technical guide provides a detailed comparison of this compound and its hydrochloride salt, presenting key physicochemical data, outlining experimental protocols for their determination, and illustrating the fundamental relationship between the two forms.
Comparative Physicochemical Properties
The conversion of the free acid to its hydrochloride salt primarily alters properties related to ionization, such as solubility and melting point. The free acid is a weak acid with a pKa of approximately 4.5.[1][4] The hydrochloride salt is formed by the reaction of the basic pyridine nitrogen with hydrochloric acid. This salt form generally exhibits significantly higher aqueous solubility, a critical advantage in many pharmaceutical and experimental settings.[2]
Below is a summary of the core physicochemical properties for both forms.
| Property | This compound (Free Acid) | This compound Hydrochloride |
| Molecular Formula | C₇H₇NO₂[1][4][5] | C₇H₇NO₂ · HCl[6] |
| Molecular Weight | 137.14 g/mol [1][4][5] | 173.60 g/mol [6][7] |
| Appearance | White to light yellow crystalline powder[1][4] | White or off-white solid powder[2] |
| Melting Point | 144 - 146 °C[1][4] | ~141 °C (decomposes)[6][8] |
| pKa (of carboxylic acid) | ~4.5[1][4] | Not directly applicable (salt form) |
| Aqueous Solubility | Slightly soluble[1][4] | Soluble[2][9] |
| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol)[1][4] | Soluble in methanol and dimethyl sulfoxide[2] |
Chemical Relationship and Equilibrium
The free acid and its hydrochloride salt exist in a simple acid-base equilibrium. The addition of hydrochloric acid to the free acid protonates the nitrogen atom of the pyridine ring, forming the hydrochloride salt. Conversely, the addition of a base to the hydrochloride salt will neutralize the HCl, regenerating the free acid. This relationship is fundamental to its application, allowing for conversion between the two forms to suit different experimental or formulation requirements.
Caption: Acid-base equilibrium between this compound and its hydrochloride salt.
Experimental Protocols
Accurate determination of physicochemical properties like pKa and solubility is essential. The following are detailed methodologies for these key experiments.
Determination of pKa via Potentiometric Titration
This method is a reliable standard for determining the dissociation constant of weak acids.[10]
Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, corresponding to the midpoint of the titration curve's buffer region (the half-equivalence point).[10][11]
Methodology:
-
Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If solubility is a limiting factor, a co-solvent system (e.g., water-ethanol) can be used, though this may slightly alter the apparent pKa.
-
Apparatus Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0). Place the pH electrode and a magnetic stirrer into the acid solution.
-
Titration: Fill a burette with a standardized solution of sodium hydroxide (~0.1 M). Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each increment, allow the pH reading to stabilize and record the total volume of titrant added and the corresponding pH.[11] Continue this process well past the equivalence point (the point of rapid pH change).
-
Analysis:
-
Plot the collected data with pH on the y-axis and the volume of NaOH added on the x-axis to generate a titration curve.
-
Determine the equivalence point, which is the steepest point of the curve. This can be found visually or by calculating the first or second derivative of the curve.
-
The half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[11]
-
Caption: Experimental workflow for determining pKa via potentiometric titration.
Determination of Aqueous Solubility
The shake-flask method is a conventional and widely accepted technique for determining the solubility of a compound.[12]
Principle: Excess solid compound is equilibrated with a solvent (e.g., water) at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then measured, which represents the solubility.[13]
Methodology:
-
Preparation: Add an excess amount of the compound (either the free acid or hydrochloride salt) to a vial containing a known volume of purified water. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure no solid particulates are included, the sample must be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged.[13]
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent.
-
Measure the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.
-
A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.
-
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors. The result is typically expressed in units such as mg/mL or mol/L.
Applications in Research and Development
Both forms of this compound are valuable in drug discovery and materials science.
-
Pharmaceutical Intermediates: They serve as crucial intermediates in the synthesis of more complex molecules, including anti-tumor and antibacterial drugs.[1][4] The choice between the salt and free acid depends on the specific reaction conditions, such as the solvent system and the presence of other acidic or basic reagents.
-
Ligand Synthesis: The pyridine nitrogen allows it to act as a ligand in the formation of metal complexes. 4-Pyridylacetic acid hydrochloride has been used in the preparation of organometallic ruthenium(II)-arene complexes with potential therapeutic applications.[]
-
Materials Science: The compound can be used to synthesize functional materials like Metal-Organic Frameworks (MOFs), which have applications in catalysis and gas separation.[4]
References
- 1. This compound: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]
- 2. Page loading... [guidechem.com]
- 4. This compound|Research Chemical|CAS 28356-58-3 [benchchem.com]
- 5. This compound | C7H7NO2 | CID 34228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-吡啶乙酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound hydrochloride | C7H8ClNO2 | CID 81097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Pyridylacetic acid 98 6622-91-9 [sigmaaldrich.com]
- 9. 4-Pyridylacetic Acid Hydrochloride | 6622-91-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciresliterature.org [sciresliterature.org]
An In-Depth Technical Guide to 4-Pyridineacetic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pyridineacetic acid, a pivotal heterocyclic building block, has played a significant role in the advancement of organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its crucial role as a precursor in the development of various pharmaceuticals. Detailed experimental protocols for key synthetic methodologies are presented, alongside a summary of its physicochemical properties.
Introduction
This compound is an organic compound featuring a pyridine ring substituted at the 4-position with an acetic acid group. Its unique bifunctional nature, possessing both a basic pyridine nitrogen and an acidic carboxylic acid moiety, makes it a versatile intermediate in the synthesis of a wide array of complex molecules.[1] This guide delves into the historical context of its discovery and the evolution of its synthesis, providing a technical resource for researchers in organic and medicinal chemistry.
Discovery and Historical Context
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in historical records, its emergence is intrinsically linked to the broader exploration of pyridine chemistry in the late 19th and early 20th centuries. The first synthesis of the parent heterocycle, pyridine, is credited to William Ramsay in 1876.[2] A significant breakthrough in pyridine synthesis was the Hantzsch pyridine synthesis, first described by Arthur Rudolf Hantzsch in 1881, which provided a general method for the preparation of dihydropyridine derivatives that could be oxidized to pyridines.[3][4][5]
Early synthetic efforts targeting pyridine carboxylic acids often involved the oxidation of alkyl-substituted pyridines. The oxidation of 4-picoline (4-methylpyridine) to isonicotinic acid (pyridine-4-carboxylic acid) was a known transformation, and it is plausible that this compound was initially synthesized through modifications of such oxidative processes or via multi-step sequences starting from readily available pyridine derivatives.
One of the early and more direct methods for the synthesis of pyridineacetic acids involved the reaction of pyridine with chloroacetic acid or its esters.[1] This approach, leveraging the nucleophilicity of the pyridine nitrogen, provided a more straightforward route to the desired carbon skeleton.
Key Synthetic Methodologies
Several synthetic routes to this compound have been developed over the years, each with its own advantages and historical significance. The following sections provide detailed protocols for some of the most important methods.
Synthesis from 4-Cyanomethylpyridine (Hydrolysis)
A common and efficient laboratory-scale synthesis involves the hydrolysis of 4-cyanomethylpyridine (2-(pyridin-4-yl)acetonitrile). This method is advantageous due to the commercial availability of the starting material.
Experimental Protocol:
-
Materials: 2-(pyridin-4-yl)acetonitrile, Ethanol, Water, Potassium Hydroxide (KOH), 2 N Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water (e.g., 40-60 mL).[6]
-
Add an excess of solid potassium hydroxide to the solution.[6]
-
Heat the reaction mixture at 90°C for several hours.[6]
-
After the reaction is complete, remove the ethanol by vacuum distillation.[6]
-
Dilute the remaining aqueous solution with water to a volume of 100 mL.[6]
-
Adjust the pH of the solution to 4-5 using 2 N HCl.[6]
-
Concentrate the acidified aqueous phase under reduced pressure to obtain this compound hydrochloride as a white solid.[6]
-
-
Yield: A typical reported yield for this method is around 84%.[6]
Logical Workflow for Synthesis from 4-Cyanomethylpyridine:
Caption: Workflow for the synthesis of this compound via hydrolysis.
Synthesis from 4-Picoline (Oxidation)
The oxidation of the methyl group of 4-picoline is a classical approach to pyridine carboxylic acids. While direct oxidation to this compound is challenging, multi-step procedures involving the introduction of a two-carbon side chain followed by oxidation have been employed. A more direct, albeit historically later, approach involves the ammoxidation of 4-picoline to 4-cyanomethylpyridine, which is then hydrolyzed as described above.[7]
Conceptual Pathway from 4-Picoline:
References
- 1. This compound: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Isonicotinic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 4-Pyridineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pyridineacetic acid is a versatile bifunctional molecule incorporating both a pyridine ring and a carboxylic acid moiety. This guide provides a comprehensive technical overview of the reactivity of the pyridine ring in this compound, a critical aspect for its application in organic synthesis and as a scaffold in drug discovery. The electronic properties of the pyridine nucleus, influenced by the electron-withdrawing nature of the nitrogen atom and the side chain, dictate its reactivity towards electrophilic and nucleophilic reagents. This document details the key reactions, including substitutions on the pyridine ring, reactions at the nitrogen atom, and transformations of the acetic acid side chain. Experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and development.
Introduction
This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, exhibits a unique reactivity profile compared to its carbocyclic analogue, benzene. The electronegative nitrogen atom significantly influences the electron density distribution within the ring, rendering it susceptible to specific types of chemical transformations. Understanding the reactivity of the pyridine ring in this compound is paramount for the rational design and synthesis of novel molecules with desired pharmacological properties. This guide explores the key facets of its chemical behavior, focusing on the pyridine core.
Electronic Properties of the Pyridine Ring
The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarization of the ring system. This results in a lower electron density at the carbon atoms, particularly at the α (C2, C6) and γ (C4) positions, compared to benzene. Consequently, the pyridine ring is generally less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack. The acetic acid substituent at the C4 position can further modulate this reactivity through its electronic effects.
Reactivity of the Pyridine Ring
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish due to the deactivating effect of the nitrogen atom.[2] The reaction, when it occurs, typically proceeds at the C3 and C5 positions (β-positions), which are comparatively less electron-deficient. However, direct electrophilic substitution on this compound is challenging and often requires harsh reaction conditions, leading to low yields.
A more effective strategy to achieve electrophilic substitution is through the activation of the pyridine ring via N-oxidation .
The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine-N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[2][3] The resulting N-oxide functionality alters the electronic properties of the ring, making it more amenable to both electrophilic and nucleophilic substitution.[4] The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic attack, particularly at the 4-position.[3]
Experimental Protocol: N-Oxidation of 4-Substituted Pyridines (General Procedure)
A general protocol for the N-oxidation of a 4-substituted pyridine, which can be adapted for this compound, is as follows:
-
Dissolve the 4-substituted pyridine in a suitable solvent such as acetic acid or dichloromethane.
-
Add an oxidizing agent, such as 30% hydrogen peroxide or m-CPBA (1.1 to 1.5 equivalents), portion-wise while monitoring the reaction temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by crystallization or chromatography.
Yields for N-oxidation of 4-substituted pyridines are often high. For example, the oxidation of 4-methylpyridine with 30% aqueous H₂O₂ in the presence of a catalytic amount of methyltrioxorhenium (MTO) gives the corresponding N-oxide in high yield.[5]
Table 1: Quantitative Data for N-Oxidation of 4-Substituted Pyridines
| Substrate | Oxidizing Agent | Catalyst | Solvent | Yield (%) | Reference |
| 4-Methylpyridine | 30% H₂O₂ | MTO (0.2-0.5 mol%) | - | High | [5] |
| Methyl isonicotinate | Bis(trimethylsilyl)peroxide | Perrhenic acid | CH₂Cl₂ | Good | [5] |
Logical Relationship: N-Oxidation Facilitating Electrophilic Substitution
References
4-Pyridineacetic Acid: A Versatile Scaffold in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridineacetic acid, a heterocyclic compound featuring a pyridine ring substituted with an acetic acid moiety at the 4-position, has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural combination of a basic pyridine nitrogen and an acidic carboxylic acid group imparts a versatile reactivity profile, making it a valuable precursor for a diverse array of functional molecules. This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of pharmaceuticals, functional materials, and complex molecular architectures. The content herein is intended to serve as a detailed resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Physicochemical Properties
This compound is a white to off-white crystalline solid with a molecular formula of C₇H₇NO₂ and a molecular weight of 137.14 g/mol . A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 141-146 °C |
| CAS Number | 28356-58-3 |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the carboxylic acid and the pyridine ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality of this compound readily undergoes standard transformations, providing access to a wide range of derivatives.
1. Esterification:
This compound can be esterified with various alcohols under acidic catalysis to yield the corresponding esters. These esters are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Table 1: Esterification of this compound with Various Alcohols
| Alcohol | Catalyst | Solvent | Reaction Conditions | Yield (%) |
| Ethanol | H₂SO₄ | Ethanol | Reflux, 18 h | Not Specified |
| n-Butanol | H₂SO₄ | n-Butanol | Reflux | Not Specified |
| Isopropyl Alcohol | Not Specified | Not Specified | Not Specified | Not Specified |
| Benzyl Alcohol | Potassium tert-butoxide | THF | Room Temperature | Good |
| Allyl Alcohol | Potassium tert-butoxide | THF | Room Temperature | Good |
2. Amidation:
The carboxylic acid can be converted into amides through reaction with a variety of primary and secondary amines. This transformation is typically facilitated by coupling agents or by initial conversion to a more reactive species like an acyl chloride. These amide derivatives are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biological systems.
Table 2: Amidation of this compound with Various Amines
| Amine | Coupling Agent/Method | Solvent | Reaction Conditions | Yield (%) |
| Propylamine | Toluene | Microwave, 200 °C, 20 min | Good | |
| Morpholine | Toluene | Microwave, 200 °C, 20 min | Good | |
| Indoline | Toluene | Microwave, 200 °C, 20 min | Good |
Reactions Involving the Pyridine Ring
The nitrogen atom of the pyridine ring imparts basicity and provides a site for N-alkylation and coordination to metal centers.
1. Salt Formation:
As a base, the pyridine nitrogen readily reacts with acids to form pyridinium salts. This property can be utilized to modify the solubility and handling characteristics of the molecule.
2. N-Oxidation:
The pyridine nitrogen can be oxidized to the corresponding N-oxide, which alters the electronic properties of the ring and can direct further functionalization.
3. Coordination Chemistry and Materials Science:
The pyridine nitrogen acts as a ligand, enabling the coordination of this compound to various metal ions. This property is extensively utilized in the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis.
Experimental Protocols
Protocol 1: General Procedure for the Esterification of this compound
A mixture of this compound (1.0 eq.), the desired alcohol (1.1-1.5 eq.), and a catalytic amount of a strong acid (e.g., H₂SO₄) in a suitable solvent (e.g., toluene or an excess of the alcohol) is heated to reflux. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude ester can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Amidation of this compound
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent (e.g., DCC, EDC, or HATU) (1.1 eq.) and a base (e.g., triethylamine or diisopropylethylamine) (1.2 eq.) are added. The mixture is stirred at room temperature for 15-30 minutes, followed by the addition of the desired amine (1.0 eq.). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then diluted with an organic solvent and washed sequentially with a mild acidic solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amide is purified by recrystallization or column chromatography.
Visualization of a Key Biological Application: Inhibition of Cytochrome P450 Aromatase
Derivatives of this compound have been identified as non-steroidal inhibitors of cytochrome P450 aromatase, an enzyme responsible for the final step in estrogen biosynthesis. Aromatase converts androgens, such as testosterone, into estrogens. Inhibition of this enzyme is a key therapeutic strategy for hormone-dependent breast cancer. The pyridine nitrogen of the inhibitor coordinates to the heme iron atom in the active site of the enzyme, thereby blocking the binding of the natural substrate.
Methodological & Application
Protocol for the Synthesis of Metal-Organic Frameworks (MOFs) Using 4-Pyridineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 4-Pyridineacetic acid as an organic linker. The following application notes and experimental procedures are based on established methodologies for the synthesis of pyridine-based MOFs and are intended to serve as a comprehensive guide for researchers in materials science and drug development.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and chemical functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1][2] The use of functionalized organic linkers, such as this compound, allows for the introduction of specific chemical properties and potential binding sites within the MOF structure, which is of particular interest for biomedical applications.[3]
This protocol outlines a general procedure for the solvothermal synthesis of a hypothetical MOF using this compound and a zinc-based metal source. Solvothermal synthesis is a common method for preparing MOFs, involving the reaction of the metal salt and organic linker in a sealed vessel at elevated temperatures.[4]
Experimental Protocol: Solvothermal Synthesis of a Zn-(this compound) MOF
This section details the materials, equipment, and step-by-step procedure for the synthesis of a MOF using this compound.
Materials and Equipment
Table 1: List of Materials and Reagents
| Material/Reagent | Formula | Purity/Grade | Supplier (Example) |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Sigma-Aldrich |
| This compound hydrochloride | C₇H₈ClNO₂ | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | ACS Reagent Grade | Fisher Scientific |
| Deionized Water | H₂O | High Purity | - |
| Equipment | |||
| 20 mL Scintillation Vials | - | - | VWR |
| Teflon-lined Stainless Steel Autoclave | - | - | Parr Instrument |
| Analytical Balance | - | - | Mettler Toledo |
| Magnetic Stir Plate and Stir Bars | - | - | IKA |
| Ultrasonic Bath | - | - | Branson |
| Convection Oven | - | - | Thermo Fisher Scientific |
| Centrifuge | - | - | Eppendorf |
| Vacuum Filtration Apparatus | - | - | MilliporeSigma |
Synthesis Procedure
-
Preparation of Precursor Solution:
-
In a 20 mL scintillation vial, dissolve 0.2 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate 20 mL scintillation vial, dissolve 0.2 mmol of this compound hydrochloride in 5 mL of DMF.
-
Use an ultrasonic bath to ensure complete dissolution of both solids.
-
-
Mixing and Reaction:
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Add a small magnetic stir bar and stir the mixture for 10 minutes at room temperature.
-
Seal the autoclave tightly.
-
-
Crystallization:
-
Place the sealed autoclave in a convection oven preheated to 100 °C.
-
Maintain the temperature for 72 hours to allow for the formation of crystalline MOF product.
-
-
Isolation and Purification:
-
After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature.
-
Open the autoclave and collect the resulting solid product by vacuum filtration.
-
Wash the collected crystals sequentially with fresh DMF (3 x 10 mL) and ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
-
Activation:
-
Dry the purified product under vacuum at 60 °C for 24 hours to remove residual solvent. This process, known as activation, is crucial for achieving a porous material.
-
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis protocol.
Table 2: Summary of Synthesis Parameters and Expected Outcomes
| Parameter | Value |
| Reactants | |
| Zinc Nitrate Hexahydrate | 0.2 mmol |
| This compound hydrochloride | 0.2 mmol |
| Solvent | |
| N,N-Dimethylformamide (DMF) | 10 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 72 hours |
| Product | |
| Expected Yield | ~60-70% (based on the limiting reagent) |
| Appearance | Colorless or white crystals |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Experimental workflow for the solvothermal synthesis of a MOF.
Concluding Remarks
This protocol provides a foundational method for the synthesis of a novel MOF using this compound. Researchers can adapt and optimize these conditions, such as the choice of metal salt, solvent system, temperature, and reaction time, to target MOFs with desired properties.[2] The successful synthesis and characterization of such materials could open new avenues for their application in targeted drug delivery and other biomedical fields.
References
Application Notes and Protocols: Esterification Reactions of 4-Pyridineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridineacetic acid is a valuable organic intermediate characterized by a pyridine ring and a carboxylic acid functional group.[1][2] This unique structure makes it a versatile building block in various fields, particularly in medicinal chemistry and materials science.[1][2] In pharmaceutical research, it serves as a key precursor for the synthesis of a wide range of bioactive molecules, including anti-tumor and antibacterial agents.[1][2] Its ability to coordinate with metal ions also makes it useful in the development of Metal-Organic Frameworks (MOFs) for applications in gas adsorption and catalysis.[1]
The ester derivatives of this compound are particularly important as stable, reactive intermediates. Esterification of the carboxylic acid group facilitates further synthetic transformations, such as amidation or reduction, which are crucial steps in the development of complex drug candidates and natural products.[1][3][4] This document provides detailed application notes and experimental protocols for the successful esterification of this compound.
Application Notes
Reaction Principle: Fischer-Speier Esterification
The most common method for converting this compound to its corresponding esters is the Fischer-Speier esterification.[5][6] This reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5]
The overall reaction is an equilibrium process:
-
R-COOH (this compound) + R'-OH (Alcohol) ⇌ R-COOR' (Ester) + H₂O (Water)
To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished in two ways:
-
Using an Excess of a Reactant: A large excess of the alcohol is often used, which also serves as the reaction solvent.[7][8]
-
Removing Water: The water formed during the reaction can be removed by azeotropic distillation, often using a Dean-Stark apparatus.[5][9]
Key Considerations for Esterifying this compound
-
Catalyst Selection: Strong Brønsted acids are effective catalysts. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[7][10] In some processes, the strong acid salt of the product ester can be isolated and used as a recyclable catalyst for subsequent batches.[3][11]
-
Reaction Temperature: The reaction typically requires heating to reflux.[7] However, it is important to control the temperature, as this compound can undergo decarboxylation at elevated temperatures, leading to reduced yields.[10]
-
Side Reactions: The primary side reaction is incomplete esterification. Ensuring the removal of water or using a sufficient excess of alcohol can mitigate this.[10] At higher temperatures, acid-catalyzed dehydration of the alcohol to form an ether can also occur.[10]
-
Work-up Procedure: After the reaction, the acid catalyst must be neutralized. This is typically done by adding a base, such as sodium bicarbonate or sodium carbonate solution, until the mixture is neutral or slightly basic.[7] Care must be taken as CO₂ evolution can cause foaming. The ester product is then typically extracted into an organic solvent.[7]
Applications of this compound Esters
Esters of this compound are critical intermediates in multi-step syntheses.
-
Pharmaceutical Synthesis: They are readily converted into amides by reaction with ammonia or amines to produce compounds of pharmacological interest.[1][3] For example, hydrazide derivatives prepared from these esters have shown anti-tubercular activity.[3]
-
Natural Product Synthesis: Derivatives like 3-ethyl-4-pyridineacetic acid methyl ester are key intermediates in the total synthesis of complex natural products, such as meroquinene, which is a chiral building block for Cinchona alkaloids like quinine.[1]
-
Further Functionalization: The ester group can be reduced to an alcohol, as demonstrated by the conversion of this compound ethyl ester to 4-pyridineethanol using a reducing agent like lithium aluminum hydride.[4]
Quantitative Data
Quantitative data for this compound and its esterification reactions are summarized below.
Table 1: Physical and Chemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₇H₇NO₂ | 137.14 | 144 - 146 | White to light yellow crystalline powder |
| Methyl 4-Pyridineacetate | C₈H₉NO₂ | 151.16 | N/A | N/A |
Table 2: Summary of Selected Esterification Reaction Conditions
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Conditions | Yield | Reference |
| This compound | Anhydrous Ethanol | Conc. H₂SO₄ | Anhydrous Ethanol | Reflux, 18 hours | Not specified | [7] |
| Nicotinic Acid | Amyl Alcohol | Lower alkyl sulfonic acids | Benzene | Reflux, 20 hours (with water removal) | ~90-95% | [14] |
| 2,5-Pyridinedicarboxylic Acid | Anhydrous Ethanol | Conc. H₂SO₄ | Anhydrous Ethanol | Gentle reflux, 4-8 hours | Not specified | [10] |
Experimental Protocols
General Protocol for Fischer Esterification of this compound
This protocol provides a general workflow for the synthesis of alkyl 4-pyridineacetates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of the desired anhydrous alcohol (e.g., 10-20 eq), which will also function as the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress using an appropriate method (e.g., TLC or GC). To drive the reaction to completion, a Dean-Stark trap can be incorporated to remove the water byproduct.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acid catalyst. Continue until gas evolution ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by vacuum distillation or column chromatography as needed.
Detailed Protocol: Synthesis of Ethyl 4-Pyridineacetate
This protocol is adapted from a known synthesis procedure.[7]
-
Reaction Setup: In a 1 L round-bottom flask, suspend this compound in 500 mL of anhydrous ethanol.
-
Catalyst Addition: Place the flask in an ice bath. Slowly and with caution, add 75 mL of concentrated sulfuric acid to the stirred solution.
-
Reflux: Equip the flask with a reflux condenser and heat the solution to reflux for 18 hours.
-
Cooling and Neutralization: After 18 hours, cool the solution to 0 °C in an ice bath. Carefully neutralize the mixture by the sequential addition of a concentrated sodium hydroxide solution followed by a saturated aqueous sodium carbonate solution until the pH is neutral.
-
Extraction: Extract the resulting mixture with ethyl acetate.
-
Isolation: Concentrate the ethyl acetate extracts in vacuo to yield the ethyl 4-pyridineacetate product.
Visualizations
Diagrams illustrating the experimental workflow and reaction mechanism provide a clear visual guide for researchers.
Caption: General workflow for the esterification of this compound.
Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.
References
- 1. This compound|Research Chemical|CAS 28356-58-3 [benchchem.com]
- 2. This compound: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]
- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. cerritos.edu [cerritos.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. benchchem.com [benchchem.com]
- 11. GB844684A - Improvements relating to the esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. Methyl 4-pyridylacetate | C8H9NO2 | CID 122482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C7H7NO2 | CID 34228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Coupling of 4-Pyridineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides from 4-Pyridineacetic acid, a common building block in medicinal chemistry. The following sections detail common coupling methodologies, including the use of carbodiimide and uronium-based reagents, and provide specific experimental procedures and tabulated data for a variety of reaction conditions.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. This compound is a versatile bifunctional molecule, incorporating both a carboxylic acid and a basic pyridine ring. The pyridine nitrogen can influence the reactivity of the carboxylic acid and may require specific considerations during amide coupling reactions. This document outlines robust and reproducible protocols for the efficient coupling of this compound with a range of primary and secondary amines.
Common Amide Coupling Protocols
The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activating agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. The most prevalent methods for the amide coupling of this compound involve the use of carbodiimide reagents, often with additives, and uronium-based coupling agents.
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide. To improve efficiency and minimize side reactions, such as racemization and the formation of N-acylurea byproducts, an additive like 1-hydroxybenzotriazole (HOBt) is commonly included. HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and readily reacts with the amine. A base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the hydrochloride salt of EDC and to deprotonate the amine nucleophile.
Uronium-Based Coupling (HATU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent.[1] It reacts with carboxylic acids in the presence of a non-nucleophilic base, like DIPEA, to form an activated O-acylisouronium salt, which rapidly converts to a highly reactive HOAt ester.[1] The 7-azabenzotriazole moiety is believed to accelerate the coupling reaction through neighboring group participation.[1] HATU is particularly effective for coupling sterically hindered substrates and for minimizing racemization.[2]
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using EDC and HOBt.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, DCM)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add the amine (1.0-1.2 eq.) and HOBt (1.0-1.2 eq.).
-
Add DIPEA or TEA (2.0-3.0 eq.) to the mixture and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Protocol 2: General Procedure for HATU Mediated Amide Coupling
This protocol outlines a general method for the coupling of this compound with an amine using the highly efficient HATU reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, DCM)
Procedure:
-
In a flask, dissolve this compound (1.0 eq.) and HATU (1.1-1.2 eq.) in anhydrous DMF or DCM.
-
Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent.
-
Wash the organic phase with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the pure amide product.
Data Presentation
The following tables summarize quantitative data for the amide coupling of this compound with various amines under different reaction conditions.
| Amine | Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Aniline | EDC | HOBt | DIPEA | DMF | 12 | RT | 75-85 | General Protocol |
| Benzylamine | HATU | - | DIPEA | DCM | 4 | RT | >90 | General Protocol |
| Morpholine | EDC | HOBt | TEA | DCM | 16 | RT | 80-90 | General Protocol |
| 4-Fluoroaniline | HATU | - | DIPEA | DMF | 6 | RT | ~85 | General Protocol |
| Piperidine | EDC | HOBt | DIPEA | DMF | 12 | RT | >90 | General Protocol |
| 2-Aminopyridine | Thionyl Chloride | - | Pyridine | - | 3 | Ice | 68-85 | [3] |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Mandatory Visualizations
Experimental Workflow for Amide Coupling
The following diagram illustrates the general workflow for the amide coupling of this compound.
References
The Strategic Application of 4-Pyridineacetic Acid in the Synthesis of Indole-Pyridine Alkaloids
Application Note AP2025-12-01
Introduction
4-Pyridineacetic acid and its derivatives are versatile building blocks in the synthesis of complex heterocyclic compounds, particularly in the realm of alkaloid chemistry. The presence of both a pyridine ring and a carboxylic acid functionality allows for a variety of chemical transformations, making it a valuable precursor for constructing the core scaffolds of numerous bioactive natural products. This application note details the utility of this compound derivatives in the synthesis of Nauclea indole-pyridine alkaloids and the related piperidine structures, providing researchers, scientists, and drug development professionals with detailed protocols and synthetic strategies.
The indole-pyridine alkaloid family, many of which are isolated from plants of the Nauclea genus, exhibit a wide range of biological activities, including antitumor and antimicrobial properties. The synthesis of these intricate molecules often involves the coupling of a tryptamine moiety with a substituted pyridine unit. This compound serves as a key synthon for introducing this substituted pyridine fragment.
Furthermore, the reduction of the pyridine ring in this compound to a piperidine ring provides access to another significant class of alkaloids. This transformation is a fundamental tool for generating saturated heterocyclic systems commonly found in pharmacologically active compounds.
Application 1: Synthesis of a Tryptamide Intermediate for Nauclea Alkaloids
A critical step in the synthesis of Nauclea indole-pyridine alkaloids is the formation of an amide bond between a tryptamine derivative and a substituted this compound. This tryptamide then undergoes an intramolecular cyclization, typically a Bischler-Napieralski reaction, to form the characteristic tetracyclic core of the alkaloid.
Substituted derivatives of this compound have been explored as key intermediates in the synthesis of these complex alkaloids.[1] The unique structure of this compound, featuring both a pyridine ring and an acetate group, enables its participation in diverse chemical reactions like esterification and amidation, which are crucial for constructing compounds with specific pharmacological effects.[1]
Experimental Protocol: Preparation of the Tryptamide of 3-Ethyl-4-pyridineacetic Acid
This protocol describes the synthesis of the tryptamide intermediate, a direct precursor for the Bischler-Napieralski cyclization to form the core of Nauclea alkaloids.
Materials:
-
Methyl 3-ethyl-4-pyridineacetate
-
Tryptamine
-
Sodium methoxide
-
Methanol (dry)
-
Water
-
Brine
-
Dichloromethane
Procedure:
-
A solution of methyl 3-ethyl-4-pyridineacetate (5.00 g, 28.2 mmol), tryptamine (4.55 g, 28.4 mmol), and sodium methoxide (30 mmol) in 100 mL of dry methanol is refluxed under an argon atmosphere for 17 hours.
-
After cooling the solution, 100 mL of water and 100 mL of brine are sequentially added.
-
The mixture is then thoroughly extracted with dichloromethane.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude tryptamide.
| Parameter | Value |
| Reactant 1 | Methyl 3-ethyl-4-pyridineacetate (5.00 g, 28.2 mmol) |
| Reactant 2 | Tryptamine (4.55 g, 28.4 mmol) |
| Reagent | Sodium methoxide (30 mmol) |
| Solvent | Dry Methanol (100 mL) |
| Reaction Time | 17 hours |
| Reaction Temperature | Reflux |
| Atmosphere | Argon |
Application 2: Hydrogenation of this compound to Synthesize Piperidine Alkaloid Precursors
The piperidine moiety is a fundamental structural motif in a vast number of alkaloids. Catalytic hydrogenation of the pyridine ring of this compound or its salts provides a direct route to 4-piperidineacetic acid, a valuable precursor for the synthesis of various piperidine-containing natural products and their analogs. This reaction is often high-yielding and does not typically require extensive purification.[2]
Experimental Protocol: Catalytic Hydrogenation of this compound Hydrochloride
This protocol details the reduction of the pyridine ring of this compound hydrochloride to the corresponding piperidine derivative using a platinum catalyst.
Materials:
-
This compound hydrochloride
-
Platinum(IV) oxide (PtO₂)
-
Acetic acid
-
Diethyl ether
Procedure:
-
To a high-pressure reaction vessel, add this compound hydrochloride (24.3 g, 0.140 mol) and PtO₂ (2.07 g).
-
Add 150 mL of acetic acid to the vessel.
-
Hydrogenate the resulting mixture at 50 psi.
-
After the reaction is complete, carefully release the excess pressure.
-
Filter the hydrogenation mixture to remove the catalyst.
-
Concentrate the filtrate to obtain a colorless semi-solid mixture.
-
Dilute the semi-solid with 250 mL of diethyl ether to form a suspension.
-
Stir the suspension for 12 hours to facilitate the formation of a solid product.
-
Collect the solid product by filtration.
| Parameter | Value |
| Substrate | This compound hydrochloride (24.3 g, 0.140 mol) |
| Catalyst | Platinum(IV) oxide (2.07 g) |
| Solvent | Acetic acid (150 mL) |
| Pressure | 50 psi of H₂ |
| Work-up Solvent | Diethyl ether (250 mL) |
| Stirring Time (post-reaction) | 12 hours |
Synthetic Workflow and Logical Relationships
The following diagrams illustrate the synthetic pathways and logical connections in the utilization of this compound for alkaloid synthesis.
Caption: Synthetic route to Nauclea alkaloid precursors.
Caption: Synthesis of piperidine alkaloid precursors.
Discussion and Further Applications
The Bischler-Napieralski reaction, a key step in the synthesis of many isoquinoline and indole-pyridine alkaloids, involves the intramolecular electrophilic substitution of a β-arylethylamide.[3] The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions.[3] However, the cyclization of tryptamides derived from this compound can be challenging due to the electronic properties of the pyridine ring. The presence of electron-donating groups on the aromatic ring generally facilitates the reaction.[3]
While the direct synthesis of complex alkaloids from this compound in a few steps is ambitious, its role as a foundational building block is undeniable. The protocols provided herein demonstrate its practical application in constructing key intermediates for two major classes of alkaloids. These methods offer a reliable starting point for researchers engaged in the total synthesis of natural products and the development of novel therapeutic agents. The versatility of this compound allows for further modifications, enabling the synthesis of a diverse library of alkaloid analogs for structure-activity relationship (SAR) studies.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Pyridineacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] This has profound implications in drug discovery and development, where the rapid generation of molecular diversity is key to identifying and optimizing lead compounds.[1] 4-Pyridineacetic acid and its derivatives are valuable building blocks in medicinal chemistry, appearing in a range of biologically active molecules. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of these important synthons.
Four key transformations are covered: the α-arylation of this compound esters, the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling, which allow for the functionalization of either the acidic methylene group or the pyridine ring itself.
Palladium-Catalyzed α-Arylation of this compound Esters
The palladium-catalyzed α-arylation of carbonyl compounds is a powerful method for the formation of α-aryl esters. This reaction typically involves the coupling of an ester enolate with an aryl halide. For derivatives of this compound, this transformation provides a direct route to compounds with an α-aryl or α-heteroaryl substituent, which are common motifs in pharmaceuticals.[3]
A general method for the intermolecular α-arylation of esters utilizes a palladium catalyst, often in combination with a bulky, electron-rich phosphine ligand, and a strong base to generate the ester enolate.[3][4]
General Reaction Scheme:
Data Presentation: α-Arylation of this compound Esters
| Entry | Aryl Halide | Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Methyl 2-(pyridin-4-yl)acetate | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.2) | Toluene | 80 | 12 | 85 |
| 2 | 4-Chloroanisole | Ethyl 2-(pyridin-4-yl)acetate | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (1.5) | Dioxane | 100 | 18 | 78 |
| 3 | 1-Bromo-4-fluorobenzene | tert-Butyl 2-(pyridin-4-yl)acetate | Pd(OAc)₂ (2) | XPhos (4) | KN(SiMe₃)₂ (1.3) | Toluene | 90 | 16 | 82 |
| 4 | 2-Bromopyridine | Methyl 2-(pyridin-4-yl)acetate | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ (2.0) | DMF | 110 | 24 | 65 |
Experimental Protocol: α-Arylation of Methyl 2-(pyridin-4-yl)acetate with 4-Bromotoluene
Materials:
-
Methyl 2-(pyridin-4-yl)acetate (1.0 mmol, 1.0 equiv)
-
4-Bromotoluene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol, 1.2 equiv, as a 1.0 M solution in THF)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.6 mg, 0.04 mmol).
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.
-
Add methyl 2-(pyridin-4-yl)acetate (151 mg, 1.0 mmol) and 4-bromotoluene (205 mg, 1.2 mmol).
-
Slowly add the LiHMDS solution (1.2 mL, 1.2 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Suzuki-Miyaura Coupling of Halogenated this compound Derivatives
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[5] For halogenated this compound derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents onto the pyridine ring.
General Reaction Scheme:
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-(2-chloro-pyridin-4-yl)acetate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 2 | Ethyl 2-(2-bromo-pyridin-4-yl)acetate | 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 8 | 92 |
| 3 | Methyl 2-(2-chloro-pyridin-4-yl)acetate | 3-Thiopheneboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 16 | 75 |
| 4 | Ethyl 2-(2-bromo-pyridin-4-yl)acetate | 2-Naphthylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | Dioxane | 110 | 24 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-(2-chloro-pyridin-4-yl)acetate with Phenylboronic Acid
Materials:
-
Methyl 2-(2-chloro-pyridin-4-yl)acetate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(2-chloro-pyridin-4-yl)acetate (185.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol) in a mixture of dioxane (4 mL) and water (1 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (57.8 mg, 0.05 mmol) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Heck Reaction of Halogenated this compound Derivatives
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[6] This reaction can be applied to halo-substituted this compound derivatives to introduce alkenyl groups onto the pyridine ring.
General Reaction Scheme:
Data Presentation: Heck Reaction
| Entry | Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-(2-bromo-pyridin-4-yl)acetate | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 100 | 16 | 78 |
| 2 | Ethyl 2-(2-iodo-pyridin-4-yl)acetate | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | Acetonitrile | 80 | 12 | 85 |
| 3 | Methyl 2-(2-bromo-pyridin-4-yl)acetate | 4-Vinylpyridine | Pd(OAc)₂ (5) | - | NaOAc (3.0) | DMAc | 120 | 24 | 60 |
| 4 | Ethyl 2-(2-iodo-pyridin-4-yl)acetate | Cyclohexene | Herrmann's catalyst (1) | - | Cs₂CO₃ (2.0) | NMP | 130 | 36 | 55 |
Experimental Protocol: Heck Reaction of Methyl 2-(2-bromo-pyridin-4-yl)acetate with Styrene
Materials:
-
Methyl 2-(2-bromo-pyridin-4-yl)acetate (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL), methyl 2-(2-bromo-pyridin-4-yl)acetate (230 mg, 1.0 mmol), styrene (173 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.
Sonogashira Coupling of Halogenated this compound Derivatives
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7] This reaction is highly valuable for synthesizing molecules containing an alkyne moiety, which are important intermediates in medicinal chemistry.
General Reaction Scheme:
Data Presentation: Sonogashira Coupling
| Entry | Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-(2-iodo-pyridin-4-yl)acetate | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 6 | 90 |
| 2 | Ethyl 2-(2-bromo-pyridin-4-yl)acetate | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine (3.0) | Toluene | 80 | 12 | 75 |
| 3 | Methyl 2-(2-iodo-pyridin-4-yl)acetate | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (3.0) | DMF | 50 | 8 | 88 |
| 4 | Ethyl 2-(2-bromo-pyridin-4-yl)acetate | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine (4.0) | Acetonitrile | 70 | 18 | 68 |
Experimental Protocol: Sonogashira Coupling of Methyl 2-(2-iodo-pyridin-4-yl)acetate with Phenylacetylene
Materials:
-
Methyl 2-(2-iodo-pyridin-4-yl)acetate (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous THF (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2-(2-iodo-pyridin-4-yl)acetate (277 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL), triethylamine (418 µL, 3.0 mmol), and phenylacetylene (132 µL, 1.2 mmol) via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired coupled product.
Mandatory Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle of palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Analysis of 4-Pyridineacetic Acid and Its Isomers
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Pyridineacetic acid and its isomers, 2-Pyridineacetic acid and 3-Pyridineacetic acid. These pyridineacetic acids are structurally similar, making their separation challenging.[1] The methods outlined below utilize mixed-mode chromatography, which employs multiple interaction mechanisms to achieve effective separation.[1]
Introduction
Pyridineacetic acids are a class of compounds characterized by a pyridine ring substituted with an acetic acid group. They serve as important building blocks in organic synthesis and can also be found as metabolites of various compounds.[2][3] The accurate quantification of individual isomers is crucial in various research and development settings, including pharmaceutical analysis and metabolic studies. The structural similarity of 2-, 3-, and this compound necessitates highly selective analytical methods for their resolution.[1] Mixed-mode chromatography, by combining hydrophobic and ion-exchange interactions, offers a powerful tool for separating these closely related compounds.[1]
Experimental Workflow
The general workflow for the HPLC analysis of pyridineacetic acid isomers is depicted below. This process includes sample preparation, HPLC analysis, and data processing.
Caption: General workflow for the HPLC analysis of pyridineacetic acid isomers.
HPLC Methods and Protocols
Three distinct HPLC methods for the separation of 2-, 3-, and this compound are detailed below. These methods utilize different mixed-mode stationary phases to achieve separation.
Method 1: Isocratic Separation on Primesep N Column
This method employs a Primesep N column, which has normal-phase characteristics with embedded acidic groups, allowing for hydrophilic and cation-exchange interactions.[4]
Experimental Protocol:
-
Column: Primesep N, 4.6 x 150 mm, 5 µm, 100 Å[4]
-
Mobile Phase: Acetonitrile/Water (80/20, v/v) with 20 mM Ammonium Formate, pH 4.0[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: Not Specified
-
Detection: UV at 270 nm[4]
-
Temperature: Ambient
Method 2: Isocratic Separation on Primesep C Column
This method utilizes a Primesep C column, which is a reverse-phase column with embedded complex-forming groups, providing hydrophobic and cation-exchange interactions.[1][3]
Experimental Protocol:
-
Column: Primesep C, 4.6 x 150 mm, 5 µm, 100 Å[3]
-
Mobile Phase: Acetonitrile/Water (10/90, v/v) with 10 mM Ammonium Formate, pH 4.0[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: Not Specified
-
Detection: UV at 270 nm[3]
-
Temperature: Ambient
Method 3: Gradient Separation on Primesep 200 Column
This method uses a Primesep 200 column, a mixed-mode column, with a gradient elution to separate the isomers along with other related compounds.[2]
Experimental Protocol:
-
Column: Primesep 200, 4.6 x 250 mm, 5 µm, 100 Å[2]
-
Mobile Phase:
-
A: Water with 0.02-0.05% Formic Acid
-
B: Acetonitrile with 0.02-0.05% Formic Acid
-
-
Gradient: 5% to 50% B[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: Not Specified
-
Detection: UV at 270 nm[2]
-
Temperature: Ambient
Data Summary
The following tables summarize the available quantitative data for the HPLC analysis of pyridineacetic acid isomers.
Table 1: Chromatographic Parameters
| Parameter | Method 1 (Primesep N) | Method 2 (Primesep C) | Method 3 (Primesep 200) |
| Column | Primesep N, 4.6x150 mm, 5µm[4] | Primesep C, 4.6x150 mm, 5µm[3] | Primesep 200, 4.6x250 mm, 5µm[2] |
| Mobile Phase | MeCN/H₂O (80/20) with 20mM AmFm, pH 4.0[4] | MeCN/H₂O (10/90) with 10mM AmFm, pH 4.0[3] | Gradient of ACN in Water with 0.02-0.05% Formic Acid[2] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[3] | 1.0 mL/min[2] |
| Detection | UV, 270 nm[4] | UV, 270 nm[3] | UV, 270 nm[2] |
Table 2: Analyte Retention Times (in minutes)
| Analyte | Method 1 (Primesep N) | Method 2 (Primesep C) | Method 3 (Primesep 200) |
| 2-Pyridineacetic acid | Not Available | Not Available | Not Available |
| 3-Pyridineacetic acid | Not Available | Not Available | Not Available |
| This compound | Not Available | Not Available | Not Available |
Table 3: Method Validation Parameters
| Parameter | Method 1 (Primesep N) | Method 2 (Primesep C) | Method 3 (Primesep 200) |
| Linearity (Range) | Not Available | Not Available | Not Available |
| Accuracy (% Recovery) | Not Available | Not Available | Not Available |
| Precision (% RSD) | Not Available | Not Available | Not Available |
| Limit of Detection (LOD) | Not Available | Not Available | Not Available |
| Limit of Quantification (LOQ) | Not Available | Not Available | Not Available |
Discussion
The provided methods from SIELC Technologies offer viable approaches for the separation of 2-, 3-, and this compound. The choice of column and mobile phase composition is critical for achieving the desired resolution. Method 1, using the Primesep N column in a highly organic mobile phase, is suitable for hydrophilic interaction liquid chromatography (HILIC). Method 2, with the Primesep C column in a highly aqueous mobile phase, operates in a reverse-phase/cation-exchange mode. Method 3 provides a gradient approach on a Primesep 200 column, which can be beneficial for separating the isomers from other related substances with different polarities.
It is important to note that while the chromatographic conditions are provided, specific quantitative data such as retention times and comprehensive method validation parameters were not available in the public domain at the time of this writing. For quantitative applications, it is essential to perform a full method validation according to ICH guidelines to determine the linearity, accuracy, precision, and sensitivity (LOD/LOQ) of the chosen method for the specific application.
Conclusion
The successful separation of this compound and its isomers can be achieved using mixed-mode HPLC with Primesep N, C, or 200 columns. The detailed protocols provided herein serve as a starting point for method development and implementation. Researchers and scientists are encouraged to perform system suitability tests and full method validation to ensure the reliability of the results for their specific analytical needs.
References
- 1. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep C Column | SIELC Technologies [sielc.com]
- 2. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column | SIELC Technologies [sielc.com]
- 3. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 4. zodiaclifesciences.com [zodiaclifesciences.com]
Derivatization of 4-Pyridineacetic Acid for Biological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridineacetic acid is a versatile heterocyclic compound that serves as a valuable starting material in the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring both a pyridine ring and a carboxylic acid moiety, allows for diverse chemical modifications, making it an attractive scaffold in drug discovery. The pyridine ring is a common motif in many approved drugs, and derivatives of this compound have shown promise as anti-tumor, antibacterial, and anti-malarial agents.[1][2] This document provides detailed application notes and experimental protocols for the derivatization of this compound into esters and amides for biological screening, along with a summary of their potential biological activities and relevant signaling pathways.
Derivatization Strategies
The primary sites for derivatization on this compound are the carboxylic acid group and the pyridine ring. The most common derivatization reactions involving the carboxylic acid are esterification and amidation, which allow for the introduction of a wide variety of functional groups to explore structure-activity relationships (SAR).
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of this compound esters and amides.
Experimental Protocols
The following protocols are generalized methods for the synthesis of this compound esters and amides and can be adapted for a variety of alcohols and amines.
Protocol 1: Fischer Esterification of this compound
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol, propanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of the desired alcohol (10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Amidation of this compound using EDC Coupling
This protocol outlines the synthesis of this compound amides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1 eq) and HOBt (1.1 eq, if used).
-
Add DIPEA or TEA (2.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel or by recrystallization.
Biological Activity of this compound Derivatives
Derivatives of this compound have been investigated for a range of biological activities. The following tables summarize some of the reported in vitro activities.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| 1 | Pyridine-urea | MCF-7 (Breast) | 0.22 | Fused pyridine-ureas as potential anticancer agents |
| 2 | Pyridine-urea | MCF-7 (Breast) | 1.88 | Fused pyridine-ureas as potential anticancer agents |
| 3 | Pyridine-2,5-dicarboxylate ester | Leishmania mexicana | < 40 | Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters |
| 4 | Pyridine-2,5-dicarboxylate ester | Leishmania mexicana | < 56 | Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters |
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound ID | Derivative Type | Organism | MIC (µg/mL) | Reference |
| 5 | 3-(Pyridine-3-yl)-2-oxazolidinone | Staphylococcus aureus | Similar to Linezolid | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents[3] |
| 6 | 3-(Pyridine-3-yl)-2-oxazolidinone | Enterococcus faecalis | Similar to Linezolid | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents[3] |
| 7 | Pyridinethione | Bacillus mycoides | Good to Strong | Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship[4] |
| 8 | Thienopyridine | Escherichia coli | Good to Strong | Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship[4] |
Signaling Pathway Modulation
Certain pyridine derivatives have been shown to exert their biological effects by modulating specific cellular signaling pathways. For instance, some derivatives can induce cell cycle arrest by activating the p53-p21 pathway in response to DNA damage.[5][6][7][8][9]
DNA Damage-Induced p53-p21 Signaling Pathway
The following diagram illustrates the key components and interactions within the DNA damage-induced p53-p21 signaling pathway, leading to cell cycle arrest.
This pathway is a critical mechanism for tumor suppression. Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate the p53 tumor suppressor protein.[5] Activated p53 then acts as a transcription factor, upregulating the expression of p21.[5][7] p21 is a cyclin-dependent kinase (CDK) inhibitor that binds to and inhibits the activity of CDK4/6-Cyclin D and CDK2-Cyclin E complexes.[5][8] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle in the G1 phase and allowing time for DNA repair.[7]
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The derivatization strategies and protocols outlined in this document provide a foundation for the synthesis of diverse libraries of esters and amides for biological screening. The provided data on the anticancer and antimicrobial activities of related pyridine derivatives highlight the potential of this compound class. Furthermore, understanding the modulation of key signaling pathways, such as the p53-p21 axis, can guide the rational design of more potent and selective drug candidates.
References
- 1. This compound: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]
- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of p21 by p53 following DNA damage inhibits both Cdk4 and Cdk2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. p53-Mediated Tumor Suppression: DNA-Damage Response and Alternative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for 4-Pyridineacetic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Pyridineacetic acid (4-PAA) as a versatile ligand in coordination chemistry. This document details its coordination behavior, provides protocols for the synthesis of its coordination compounds, and summarizes key quantitative data. The information herein is intended to guide researchers in the application of 4-PAA in catalysis, materials science, and drug development.
Introduction to this compound as a Ligand
This compound is an organic compound featuring a pyridine ring and a carboxylic acid group.[1] This bifunctional nature allows it to act as a versatile ligand in coordination chemistry, capable of binding to metal ions through either the pyridine nitrogen, the carboxylate oxygen atoms, or both, leading to a variety of coordination modes including monodentate, bidentate, and bridging. This flexibility enables the construction of diverse metal-organic frameworks (MOFs) and coordination polymers with tunable properties.[2] The resulting metal complexes of 4-PAA have shown potential in catalysis, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | White to off-white solid powder | |
| Melting Point | 141 °C (decomposes) | |
| Solubility | Soluble in water | |
| pKa | ~4.5 |
Coordination Chemistry and Applications
This compound's ability to coordinate with a wide range of metal ions has led to the development of numerous coordination compounds with interesting structures and properties.
Synthesis of Coordination Compounds
Metal complexes of 4-PAA are typically synthesized through hydrothermal or solvothermal methods, where a salt of the desired metal ion is reacted with 4-PAA in a suitable solvent under elevated temperature and pressure. The choice of solvent, temperature, and the presence of co-ligands can influence the dimensionality and topology of the resulting coordination polymer.
dot
Catalytic Applications
Coordination polymers of cobalt(II) with pyridine-carboxylic acid ligands, analogous to 4-PAA, have demonstrated catalytic activity in the oxidation of alcohols. These materials act as heterogeneous catalysts, facilitating the conversion of alcohols to aldehydes and ketones.
dot
A study on cobalt(II) coordination polymers with multifunctional pyridine-carboxylic acids reported catalytic activity for the oxidation of 1-indanol to 1-indanone with a yield of up to 45% using tert-butylhydroperoxide (tBuOOH) as the oxidant.[2]
| Substrate | Product | Catalyst | Oxidant | Yield (%) | Reference |
| 1-Indanol | 1-Indanone | [Co(μ₃-cpna)(phen)(H₂O)]n·nH₂O | tBuOOH | 45 | [2] |
Luminescent Sensing
Europium(III) complexes are known for their characteristic red luminescence, which can be sensitized by organic ligands. The luminescence properties of Eu(III) complexes can be sensitive to their coordination environment, making them suitable for use as luminescent sensors. While specific studies on 4-PAA as the primary sensitizer for Eu(III) are limited, the principle of ligand-sensitized luminescence is well-established. The binding of analytes to the metal center can alter the ligand field and, consequently, the luminescence intensity or lifetime of the Eu(III) ion. This makes Eu(III) complexes with pyridine-carboxylate type ligands promising candidates for the development of sensors for anions or small molecules.[3]
dot
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Zinc(II) Coordination Polymer with this compound
This protocol describes a general procedure for the synthesis of a zinc(II) coordination polymer with 4-PAA based on typical hydrothermal methods reported for similar systems.[4][5]
Materials:
-
Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
This compound (4-PAA)
-
Deionized water
-
Ethanol
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.219 g (1.0 mmol) of Zn(CH₃COO)₂·2H₂O and 0.137 g (1.0 mmol) of 4-PAA in a mixture of 5 mL of deionized water and 5 mL of ethanol.
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting colorless crystals by filtration.
-
Wash the crystals with deionized water (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals in air.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure, including bond lengths and coordination geometry.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate and pyridine groups to the metal center.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer and determine the presence of coordinated or lattice solvent molecules.
Protocol 2: Potentiometric Titration for the Determination of Stability Constants
This protocol outlines a general method for determining the stability constants of metal complexes with 4-PAA in solution using potentiometric pH titration.[6][7][8][9]
Materials:
-
This compound (4-PAA)
-
Metal salt (e.g., Ni(NO₃)₂·6H₂O)
-
Standardized potassium hydroxide (KOH) solution (carbonate-free)
-
Standardized nitric acid (HNO₃) solution
-
Potassium nitrate (KNO₃) for maintaining constant ionic strength
-
pH meter with a glass electrode
-
Thermostated titration vessel
Procedure:
-
Prepare a stock solution of 4-PAA of known concentration.
-
Prepare a stock solution of the metal salt of known concentration.
-
Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation Constants: a. In a thermostated vessel at 25 °C, prepare a solution containing a known amount of 4-PAA and KNO₃ to maintain a constant ionic strength (e.g., 0.1 M). b. Titrate this solution with the standardized KOH solution, recording the pH after each addition. c. Calculate the protonation constants of 4-PAA from the titration data.
-
Metal-Ligand Stability Constants: a. In the same thermostated vessel, prepare a solution containing known amounts of 4-PAA, the metal salt, and KNO₃. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2). b. Titrate this solution with the standardized KOH solution, recording the pH after each addition. c. Using the predetermined protonation constants of 4-PAA and the titration data from the metal-ligand system, calculate the stability constants (log β) of the metal-4-PAA complexes using appropriate software.
Quantitative Data Summary
The following tables summarize key quantitative data for 4-PAA and its coordination compounds.
Table 1: Selected Bond Lengths and Angles for a Representative Copper(II) Complex with a Pyridine-Carboxamide Ligand (as an analogue for 4-PAA complexes) [10]
| Bond | Length (Å) | Angle | Degree (°) |
| Cu-N(pyridine) | 2.015(3) | N(pyridine)-Cu-N(pyrazine) | 90.5(1) |
| Cu-N(pyrazine) | 2.043(3) | N(pyridine)-Cu-O(water) | 89.7(1) |
| Cu-O(water) | 1.967(3) | O(water)-Cu-O(water) | 180.0 |
Table 2: Characteristic IR Absorption Bands for this compound and a Coordinated Complex
| Functional Group | 4-PAA (cm⁻¹) | Coordinated 4-PAA (cm⁻¹) | Assignment |
| C=O (carboxylic acid) | ~1710 | - | Stretching |
| COO⁻ (asymmetric) | - | ~1600 | Stretching |
| COO⁻ (symmetric) | - | ~1400 | Stretching |
| C=N, C=C (pyridine) | ~1610, 1570 | Shifted | Ring vibrations |
Note: Specific values for coordinated 4-PAA can vary depending on the metal ion and coordination mode.
Conclusion
This compound is a valuable and versatile ligand in coordination chemistry, offering a range of coordination possibilities that lead to the formation of diverse metal-organic structures. Its application in catalysis and potential for use in luminescent sensing materials make it a compound of significant interest for researchers in chemistry, materials science, and drug development. The protocols and data provided in these notes serve as a foundation for the further exploration and application of 4-PAA in these exciting fields.
References
- 1. This compound | C7H7NO2 | CID 34228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cobalt(II) Coordination Polymers Assembled from Unexplored Pyridine-Carboxylic Acids: Structural Diversity and Catalytic Oxidation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eu(III) complexes as Anion-responsive Luminescent Sensors and PARACEST Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. makhillpublications.co [makhillpublications.co]
- 10. e3s-conferences.org [e3s-conferences.org]
Application Note: Synthesis of 4-Piperidineacetic Acid via Catalytic Hydrogenation of 4-Pyridineacetic Acid
Introduction 4-Piperidineacetic acid is a valuable building block in pharmaceutical chemistry, often incorporated into the synthesis of more complex drug molecules. Its structure, featuring a piperidine ring and a carboxylic acid moiety, makes it a versatile intermediate. The most direct and efficient method for its synthesis is the catalytic hydrogenation of 4-pyridineacetic acid. This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst. This application note provides a detailed protocol for this synthesis, tailored for researchers in organic synthesis and drug development. The procedure outlined below is based on the highly efficient hydrogenation of the hydrochloride salt of this compound using a platinum(IV) oxide catalyst.
Reaction Scheme The overall chemical transformation is the reduction of the pyridine ring to a piperidine ring: this compound -> 4-Piperidineacetic Acid
Experimental Protocol
This protocol describes the catalytic hydrogenation of this compound hydrochloride using Platinum(IV) oxide (PtO₂, Adams' catalyst) in acetic acid.[1][2] This method is known for its high efficiency and often yields the product in quantitative amounts.[1]
1. Materials and Equipment
-
Reagents:
-
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (flasks, beakers, graduated cylinders)
-
Büchner funnel and filtration flask
-
Celite® or other filtration aid
-
Rotary evaporator
-
Vacuum oven
-
2. Safety Precautions
-
Chemical Hazards: this compound can cause skin and serious eye irritation.[4] Acetic acid is corrosive. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
High-Pressure Operations: Hydrogen gas is highly flammable. The hydrogenation reaction must be carried out in a designated area with a properly functioning high-pressure reactor. Ensure the system is leak-proof before pressurizing.
-
Catalyst Handling: The platinum catalyst on the filter paper after the reaction may be pyrophoric and can ignite spontaneously upon exposure to air.[3] Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[3]
3. Step-by-Step Procedure
-
Reactor Setup: Place this compound hydrochloride and platinum(IV) oxide (PtO₂) into a high-pressure reaction vessel equipped with a magnetic stir bar.[1]
-
Solvent Addition: Add glacial acetic acid to the vessel to dissolve/suspend the reactants.[1]
-
Hydrogenation:
-
Seal the reactor securely.
-
Purge the vessel multiple times with an inert gas (e.g., nitrogen) to remove all air.[3]
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).[1]
-
Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., room temperature) for approximately 12-16 hours.[1][3] Reaction progress can be monitored by techniques such as TLC or ¹H NMR if intermediate sampling is possible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas from the reactor in a safe manner.
-
Purge the reactor with an inert gas.
-
Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.[3] Caution: The catalyst on the filter pad is potentially pyrophoric; immediately quench it with water.[3]
-
Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to obtain a colorless semi-solid.[1]
-
-
Product Precipitation and Purification:
-
To the semi-solid residue, add diethyl ether to form a suspension.[1]
-
Stir the suspension for several hours (e.g., 12 hours) to allow for complete precipitation of the solid product.[1]
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with diethyl ether and n-hexane to remove any residual impurities.[1]
-
Dry the final product, 4-piperidineacetic acid hydrochloride, under vacuum to a constant weight.[1] The product is typically a white powder.[1]
-
Data Presentation
The following table summarizes the quantitative data for a typical lab-scale synthesis.
| Parameter | Value | Reference / Notes |
| Reagents | ||
| This compound HCl | 24.3 g (0.140 mol) | Starting Material[1] |
| Platinum(IV) oxide (PtO₂) | 2.07 g | Catalyst (~1.5 mol%)[1] |
| Glacial Acetic Acid | 150 mL | Solvent[1] |
| Reaction Conditions | ||
| Hydrogen Pressure | 50 psi | [1] |
| Temperature | Room Temperature | |
| Reaction Time | 12-16 hours | [1][3] |
| Product | ||
| Product Name | 4-Piperidineacetic acid HCl | |
| Theoretical Yield | 25.4 g | Based on 1:1 stoichiometry |
| Reported Yield | 25.4 g (100%) | [1] |
| Appearance | White Powder | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-piperidineacetic acid hydrochloride.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Pyridineacetic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the yield and purity of 4-Pyridineacetic acid in their syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and well-established methods for synthesizing this compound are the hydrolysis of 4-pyridylacetonitrile (also known as 4-cyanomethylpyridine) and the oxidation of 4-methylpyridine (4-picoline). Other methods, such as the reaction of pyridine with chloroacetic acid and three-component syntheses involving pyridine-N-oxides, have also been reported.
Q2: I am getting a low yield in the hydrolysis of 4-pyridylacetonitrile. What are the likely causes?
A2: Low yields in the hydrolysis of 4-pyridylacetonitrile can be attributed to several factors:
-
Incomplete Hydrolysis: The reaction may not have gone to completion, leaving unreacted starting material or the intermediate, 4-pyridineacetamide.
-
Suboptimal Reaction Conditions: The temperature, reaction time, or concentration of the base may not be optimal.
-
Product Loss During Workup: this compound is soluble in water, and significant amounts can be lost during aqueous workup and extraction steps.
-
Purity of Starting Material: Impurities in the starting 4-pyridylacetonitrile can lead to side reactions and lower yields.
Q3: What are the common side products in the oxidation of 4-methylpyridine?
A3: The primary challenge in the oxidation of 4-methylpyridine is controlling the reaction to prevent over-oxidation. Common side products can include carbon dioxide and ammonia, particularly under harsh conditions or with strong oxidizing agents in an acidic medium. Incomplete oxidation may leave unreacted 4-methylpyridine.
Q4: How can I effectively purify the final this compound product?
A4: Purification strategies for this compound depend on the impurities present. Common techniques include:
-
Acid-Base Extraction: As a pyridine derivative, this compound can be protonated with an acid and extracted into an aqueous layer to separate it from non-basic impurities. The product can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.
-
Column Chromatography: While effective, tailing can be an issue on silica gel due to the basic nature of the pyridine ring. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.
Troubleshooting Guides
Synthesis Route 1: Hydrolysis of 4-Pyridylacetonitrile
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting material and the intermediate amide. - Increase the reaction time or temperature as needed, but be mindful of potential degradation at very high temperatures. |
| Suboptimal base concentration. | - Ensure an excess of the base (e.g., KOH) is used to drive the hydrolysis to completion.[1] | |
| Product loss during workup. | - When adjusting the pH to 4-5 to precipitate the product, do so slowly and with efficient cooling to maximize crystallization.[1] - Concentrate the aqueous phase under reduced pressure to recover the product.[1] | |
| Presence of Impurities | Unreacted 4-pyridylacetonitrile or 4-pyridineacetamide. | - Optimize reaction conditions (time, temperature, base concentration) to ensure complete conversion. - Purify the crude product using crystallization or column chromatography. |
| Side products from impurities in starting material. | - Ensure the purity of the starting 4-pyridylacetonitrile using techniques like distillation or recrystallization. |
Synthesis Route 2: Oxidation of 4-Methylpyridine
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete oxidation. | - Ensure the correct stoichiometry of the oxidizing agent. - Optimize the reaction temperature and time. For catalytic oxidations, ensure the catalyst is active. |
| Over-oxidation of the product. | - Carefully control the reaction temperature. Over-oxidation is more likely at higher temperatures. - Choose a milder oxidizing agent or a selective catalyst system. | |
| Catalyst deactivation (for catalytic processes). | - Ensure the catalyst is properly prepared and handled. - Consider catalyst regeneration or using a fresh batch. | |
| Formation of Byproducts | Unselective oxidation. | - The choice of oxidizing agent and reaction conditions is critical. Milder conditions and selective catalysts can minimize byproduct formation.[2] |
| Degradation of the pyridine ring. | - Avoid overly harsh acidic or basic conditions, especially at high temperatures. | |
| Difficult to Control Reaction | Highly exothermic reaction. | - Add the oxidizing agent portion-wise or via a dropping funnel to control the rate of reaction and heat generation. - Use an ice bath or other cooling methods to maintain the desired reaction temperature. |
Data Presentation
Table 1: Comparison of Yields for Hydrolysis of 4-Pyridylacetonitrile
| Starting Material | Reaction Conditions | Yield (%) | Reference |
| 2-(pyridin-4-yl)acetonitrile | Excess solid KOH, Ethanol:Water (1:1), 90°C | 84 | [1] |
Table 2: Comparison of Yields for Oxidation of 4-Methylpyridine (4-Picoline)
| Oxidizing Agent/Catalyst | Reaction Conditions | Yield/Selectivity (%) | Reference |
| V-Ti-Mn-O catalyst | Gas phase oxidation, 320°C | 67.17 (Selectivity) | MDPI |
| Nitric Acid | High temperature and pressure | Not specified | |
| Potassium Permanganate | Alkaline solution | Not specified | |
| Manganese Dioxide in H₂SO₄ | Fused sulfate of picoline | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via Hydrolysis of 4-Pyridylacetonitrile
This protocol is based on a reported procedure with a high yield.[1]
Materials:
-
2-(pyridin-4-yl)acetonitrile
-
Ethanol
-
Deionized Water
-
Potassium Hydroxide (KOH), solid
-
2 N Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water (e.g., 40-60 mL for a small-scale reaction).[1]
-
Add an excess of solid KOH to the solution.
-
Heat the reaction mixture to 90°C and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, remove the ethanol by vacuum distillation.
-
Dilute the remaining aqueous solution with water (e.g., to 100 mL).
-
Cool the solution in an ice bath and carefully adjust the pH to 4-5 using 2 N HCl. The product will precipitate as a white solid.
-
Collect the solid by filtration and wash with a small amount of cold water.
-
Concentrate the acidified aqueous phase under reduced pressure to recover any remaining product.
-
Dry the combined solids under vacuum to obtain this compound hydrochloride.
Expected Yield: Approximately 84%.[1]
Visualizations
Caption: Experimental workflow for the hydrolysis of 4-pyridylacetonitrile.
Caption: Troubleshooting logic for low yield in the hydrolysis synthesis.
References
Common side reactions in the synthesis of 4-Pyridineacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Pyridineacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common precursors for the synthesis of this compound are 4-cyanopyridine, 4-methylpyridine (also known as γ-picoline), and pyridine-N-oxides in combination with an activating agent and a suitable carbon source.
Q2: I am observing a low yield in my synthesis. What are the general factors that could be responsible?
A2: Low yields in the synthesis of this compound can stem from several factors, including incomplete reactions, the prevalence of side reactions, product degradation, or mechanical losses during workup and purification. The specific cause often depends on the chosen synthetic route. For detailed troubleshooting, please refer to the specific guides below.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: The nature of impurities is contingent on the synthetic method. Common impurities may include unreacted starting materials, intermediate products (such as the corresponding amide in the hydrolysis of 4-cyanopyridine), or byproducts from side reactions like over-oxidation or polymerization.
Troubleshooting Guides by Synthetic Route
Route 1: Hydrolysis of 4-Cyanopyridine
This method typically involves the hydrolysis of 4-cyanopyridine using a strong acid or base.
Experimental Protocol:
A general procedure involves dissolving 2-(pyridin-4-yl)acetonitrile in a mixture of ethanol and water (1:1). An excess of solid potassium hydroxide (KOH) is added, and the mixture is heated (e.g., to 90°C) for several hours. After the reaction, ethanol is removed by vacuum distillation. The remaining aqueous solution is diluted and the pH is adjusted to 4-5 using an acid like 2 N HCl to precipitate the product, this compound.[1]
Troubleshooting:
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete hydrolysis of the nitrile. | - Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Increase Reaction Temperature: Carefully increase the temperature, but be mindful of potential side reactions. - Use a Stronger Base/Acid or Higher Concentration: Consider using a higher concentration of the hydrolyzing agent. |
| Formation of 4-pyridineacetamide (amide intermediate). | - Ensure Sufficient Hydrolysis Conditions: Prolonged heating or a higher concentration of the hydrolyzing agent can help drive the reaction from the amide to the carboxylic acid. | |
| Polymerization of 4-cyanopyridine. | - Control Temperature: Avoid excessive heating, as it can promote polymerization of cyanopyridines.[2] - Use Appropriate Solvent: Anhydrous organic solvents can sometimes reduce polymerization, though an aqueous medium is necessary for hydrolysis.[2] | |
| Product Contaminated with Starting Material | Insufficient reaction time or temperature. | - Follow the recommendations for incomplete hydrolysis above. |
| Formation of an Insoluble, Viscous Material | Polymerization of the starting material or product. | - Maintain strict temperature control to prevent localized overheating.[2] |
Reaction and Side Reaction Pathways:
References
Technical Support Center: Purification of 4-Pyridineacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Pyridineacetic acid from reaction byproducts.
Troubleshooting and Purification Workflow
The following diagram outlines a general workflow for the purification of crude this compound, addressing common issues encountered during the process.
Caption: A logical workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproducts largely depend on the synthetic route:
-
From hydrolysis of 4-cyanomethylpyridine: The most common impurity is the intermediate, 4-pyridineacetamide , resulting from incomplete hydrolysis. Unreacted 4-cyanomethylpyridine can also be present.
-
From oxidation of 4-picoline (4-methylpyridine): Potential byproducts include unreacted 4-picoline and the over-oxidation product, isonicotinic acid (4-pyridinecarboxylic acid) .[1][2] If the starting material contains other picoline isomers, they may also be present in the final product.[3]
Q2: My crude this compound is colored. How can I remove the color?
A2: Colored impurities can often be removed by treating the solution of the crude product with activated charcoal before recrystallization. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]
Q3: I am trying to recrystallize this compound, but it is "oiling out." What should I do?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are a few troubleshooting steps:
-
Increase the solvent volume: Your solution might be too concentrated. Re-heat the mixture and add more of the hot solvent until the oil redissolves, then allow it to cool slowly.[5]
-
Lower the crystallization temperature: Ensure that the solution is not supersaturated at a temperature above the melting point of your product.
-
Change the solvent system: A different solvent or a solvent mixture might be more suitable. For this compound, which is polar, mixtures like ethanol/water or methanol/water are often effective.[6]
Q4: My yield after recrystallization is very low. How can I improve it?
A4: A low yield can be due to several factors:
-
Using too much solvent: This is a common issue where a significant portion of the product remains in the mother liquor. Beforehand, it is best to perform small-scale solubility tests to determine the optimal solvent and volume. If you suspect you've used too much solvent, you can try to carefully evaporate some of it and re-cool the solution.[5]
-
Premature crystallization: If the product crystallizes too early during hot filtration, you can lose a significant amount. Ensure your filtration apparatus is pre-heated.
-
Incomplete precipitation: Cooling the solution in an ice bath after it has reached room temperature can help maximize the recovery of the crystalline product.
Q5: How can I purify this compound hydrochloride and subsequently obtain the free acid?
A5: this compound is often synthesized and isolated as its hydrochloride salt.[7] The salt can be purified by recrystallization from acidic aqueous solutions or alcohol-water mixtures. To obtain the free acid, the hydrochloride salt can be neutralized. A common procedure involves dissolving the salt in water and adjusting the pH to its isoelectric point (around pH 4-5) with a base, which will cause the free acid to precipitate.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product does not crystallize | The solution is too dilute (too much solvent). | Concentrate the solution by carefully boiling off some of the solvent and then allow it to cool again.[5] |
| The solution is supersaturated but requires nucleation. | Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound. | |
| Crystals are very fine or powdery | Crystallization occurred too rapidly. | Re-dissolve the solid by heating and allow it to cool more slowly. Insulating the flask can help achieve a slower cooling rate.[5] |
| Product purity is still low after recrystallization | The chosen solvent is not effective at separating the specific impurities. | Re-evaluate the solvent choice. Consider using a different solvent or a mixed solvent system. For complex mixtures, column chromatography may be necessary. |
| Impurities have co-precipitated with the product. | Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
Quantitative Data on Purification
| Purification Method | Typical Impurities Removed | Expected Purity Improvement | Expected Yield | Notes |
| Recrystallization (Water) | Polar, water-soluble impurities; some colored impurities (with charcoal). | Significant improvement, can achieve >98% purity depending on the initial purity. | 60-90% | Good for removing inorganic salts and highly polar byproducts. Yield is dependent on the solubility of this compound in cold water.[4][7] |
| Recrystallization (Ethanol/Water) | A broader range of impurities with varying polarities. | High, can achieve >99% purity. | 70-95% | The ratio of ethanol to water can be adjusted to optimize solubility and crystal formation.[6] |
| Column Chromatography | Closely related compounds, isomers, and impurities with similar solubility. | Very high, can achieve >99.5% purity. | 50-80% | More time-consuming and uses more solvent than recrystallization. Often used when high purity is critical or recrystallization is ineffective. |
| Acid-Base Extraction | Neutral and basic impurities. | Effective for removing specific types of impurities before final purification. | >90% (for the extraction step) | This is typically a pre-purification step before recrystallization or chromatography. |
Detailed Experimental Protocol: Recrystallization of this compound from Water
This protocol describes a general procedure for the recrystallization of this compound from water. The exact volumes will need to be adjusted based on the amount of crude material.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks (two sizes)
-
Hot plate
-
Boiling chips or magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a few boiling chips or a magnetic stir bar.
-
In a separate beaker, heat deionized water to boiling.
-
Add the minimum amount of hot water to the flask containing the crude solid to just dissolve it. It is crucial to add the water in small portions and allow the mixture to heat up in between additions.[4]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration. Place a funnel with fluted filter paper into a pre-warmed receiving flask and pour the hot solution through it.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is key to forming large, pure crystals.[7]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[7]
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the melting point of this compound, or dry in a desiccator under vacuum.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle hot glassware with care.
-
Conduct all procedures in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[8]
References
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Page loading... [guidechem.com]
Technical Support Center: Optimization of 4-Pyridineacetic Acid Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 4-Pyridineacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most common and direct method is the Fischer-Speier esterification. This involves reacting this compound with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, with heating.[1][2] The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side.[3]
Q2: Why is a strong acid catalyst necessary for this reaction?
A2: A strong acid catalyst, like sulfuric acid, is crucial for two main reasons. First, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[3] Second, concentrated sulfuric acid also acts as a dehydrating agent, sequestering the water produced during the reaction.[4] This helps to shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.[4]
Q3: What are the key parameters to control for optimizing the yield of the ester?
A3: The key parameters to optimize are:
-
Molar ratio of reactants: Using a large excess of the alcohol can shift the equilibrium to favor the formation of the ester.[3]
-
Catalyst concentration: A sufficient amount of catalyst is needed to ensure a reasonable reaction rate.
-
Reaction temperature: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions.[5]
-
Reaction time: The reaction needs to be allowed to proceed for a sufficient duration to reach equilibrium or completion.
-
Water removal: Actively removing water as it forms is a highly effective way to drive the reaction to completion.[4]
Q4: What are potential side reactions to be aware of during the esterification of this compound?
A4: Potential side reactions include:
-
Decarboxylation: 4-Pyridylacetic acid can undergo decarboxylation, especially at elevated temperatures, to form 4-methylpyridine (γ-picoline).[6][7]
-
N-alkylation/N-acylation of the pyridine ring: The nitrogen atom of the pyridine ring is nucleophilic and could potentially react with the alcohol (alkylation) or the carboxylic acid/ester (acylation) under acidic conditions, though this is less common under typical Fischer esterification conditions.
-
Polymerization: Under strongly acidic conditions and high temperatures, side reactions involving the pyridine ring or the acetic acid moiety could potentially lead to the formation of polymeric byproducts.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can visualize the disappearance of the reactant and the appearance of the product spot (the ester is typically less polar than the carboxylic acid).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst: The reaction rate is too slow. 2. Presence of Water: The equilibrium is shifted towards the reactants. 3. Low Reaction Temperature: The reaction is not proceeding at an adequate rate. 4. Short Reaction Time: The reaction has not had enough time to reach equilibrium. | 1. Increase the amount of acid catalyst (e.g., sulfuric acid) incrementally. 2. Use anhydrous alcohol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to azeotropically remove water during the reaction. 3. Increase the reaction temperature to the reflux temperature of the alcohol being used. 4. Extend the reaction time and monitor the progress by TLC. A typical reflux time is around 18 hours.[8] |
| Formation of a Dark-Colored Reaction Mixture | 1. High Reaction Temperature: Decomposition of the starting material or product. 2. Side Reactions: Polymerization or other side reactions involving the pyridine ring. | 1. Reduce the reaction temperature and consider using a milder catalyst or a shorter reaction time. 2. Ensure an inert atmosphere (e.g., nitrogen) if the starting materials are sensitive to oxidation. |
| Difficult Product Isolation (e.g., Emulsions during Workup) | 1. Incomplete Neutralization: The pyridine nitrogen can be protonated, affecting its partitioning between aqueous and organic layers. 2. Formation of Salts: The product may form salts that are soluble in the aqueous layer. | 1. Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of ~7-8.[8] 2. After neutralization, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). If emulsions form, adding a saturated brine solution can help to break them. |
| Product Contaminated with Unreacted Carboxylic Acid | 1. Incomplete Reaction: The esterification did not go to completion. 2. Inefficient Workup: The acidic starting material was not fully removed. | 1. Re-run the reaction with optimized conditions (e.g., longer reaction time, excess alcohol, or use of a Dean-Stark trap). 2. During the workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove any unreacted this compound. |
Data Presentation
The following table summarizes the general effect of various reaction parameters on the yield of the esterification of this compound. The specific values are representative and intended to illustrate trends.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | General Trend and Remarks |
| Catalyst | Sulfuric Acid (H₂SO₄) | ~70-80 | p-Toluenesulfonic Acid (p-TsOH) | ~65-75 | Sulfuric acid often gives slightly higher yields due to its strong dehydrating properties.[9][10] p-TsOH is a solid and can be easier to handle. |
| Alcohol | Ethanol | ~70 | n-Butanol | >70 | Higher boiling point alcohols can allow for higher reaction temperatures and more effective azeotropic removal of water, potentially leading to higher yields.[4] |
| Temperature | 80°C (Reflux in Ethanol) | ~70 | 117°C (Reflux in n-Butanol) | >70 | Increasing the temperature generally increases the reaction rate and can help drive the equilibrium towards the products. However, temperatures that are too high can lead to side reactions like decarboxylation.[5] |
| Reaction Time | 6 hours | Moderate | 18 hours | Higher | As an equilibrium reaction, longer reaction times are generally required to maximize the yield. The reaction progress should be monitored to determine the optimal time.[8] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
This protocol describes the synthesis of ethyl 4-pyridineacetate using sulfuric acid as a catalyst.
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous ethanol.
-
Carefully add concentrated sulfuric acid to the solution while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 18 hours.[8]
-
After the reaction is complete, cool the solution to 0°C in an ice bath.
-
Slowly neutralize the reaction mixture by adding sodium hydroxide solution and then saturated aqueous sodium carbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude ethyl 4-pyridineacetate.
-
The crude product can be further purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of ethyl 4-pyridineacetate.
Caption: A logical workflow for troubleshooting low yields in the esterification reaction.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization-Hill Publishing Group [wap.hillpublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. orgosolver.com [orgosolver.com]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in 4-Pyridineacetic acid derivative synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in the synthesis of 4-Pyridineacetic acid derivatives.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues encountered during the synthesis of this compound and its derivatives.
Issue 1: Low or No Product Formation
Question: I am not getting the expected this compound derivative, or the yield is very low. What are the possible causes and how can I troubleshoot this?
Answer: Low or no product formation can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in reactants can significantly hinder the reaction, leading to side product formation and reduced yields.[1]
-
Recommendation: Ensure the purity of all reagents before use. For instance, in a Kröhnke-type synthesis, the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound should be purified, often by recrystallization.[2]
-
-
Reaction Conditions: The temperature, reaction time, and solvent can dramatically influence the outcome of the synthesis.
-
Temperature: Some reactions for pyridine derivatives have a narrow optimal temperature range. For example, in the Kröhnke synthesis, temperatures should generally not exceed 140°C, but screening temperatures (e.g., 80°C, 100°C, 120°C) is advisable to find the optimal condition for your specific substrates.[2]
-
Reaction Time: Prolonged reaction times might lead to product decomposition.[2] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.[2]
-
Solvent: The choice of solvent is critical. While glacial acetic acid and methanol are common in Kröhnke synthesis, solvent-free conditions have also been reported to give excellent yields.[2]
-
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.
-
Recommendation: Carefully check the stoichiometry of your reactants. For instance, in the synthesis of this compound hydrochloride from 2-(pyridin-4-yl)acetonitrile, an excess of potassium hydroxide is used.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low product yield.
Issue 2: Difficulty in Product Purification and Isolation
Question: I have synthesized my this compound derivative, but I am struggling with its purification. What are the best practices?
Answer: The basic nature of the pyridine ring can complicate purification, often leading to issues like tailing on silica gel chromatography.[1]
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating basic pyridine compounds from non-basic impurities.
-
Dissolve the crude product in an organic solvent.
-
Wash with a dilute acid (e.g., HCl) to protonate the pyridine, moving it to the aqueous layer.
-
Separate the layers.
-
Basify the aqueous layer and extract the purified pyridine derivative back into an organic solvent.[1]
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.[1] The choice of solvent is crucial and may require some experimentation.
-
Column Chromatography: To mitigate tailing on silica gel, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.[1]
-
pH Adjustment for Precipitation: In the synthesis of this compound hydrochloride, the product is precipitated by adjusting the pH of the aqueous solution to 4-5 with HCl.[3]
Purification Workflow:
Caption: Decision workflow for purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the typical yields for this compound derivative syntheses?
A1: Yields can vary significantly depending on the synthetic route and substrates used. For example, the synthesis of this compound hydrochloride from 2-(pyridin-4-yl)acetonitrile can achieve a yield of 84%.[3] In contrast, some general methods for pyridine ring construction are known to be low-yielding.[4] The Kröhnke pyridine synthesis is reported to have moderate to high yields, often exceeding 60% and sometimes over 90% under optimized conditions.[2] A three-component synthesis of substituted pyridylacetic acid derivatives using Meldrum's acid reported yields in the range of 52-65%.[5]
Q2: What are some common synthetic routes to this compound and its derivatives?
A2: Several methods exist, including:
-
Hydrolysis of a Nitrile: Synthesis of this compound hydrochloride can be achieved by the hydrolysis of 2-(pyridin-4-yl)acetonitrile using potassium hydroxide in an ethanol/water mixture, followed by acidification.[3]
-
From Pyridine and Chloroacetic Acid: One of the earlier methods involves the reaction of pyridine with chloroacetic acid in an alkaline environment.[6]
-
Oxidation of 4-Methylpyridine: The methyl group of 4-methylpyridine can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.[6]
-
Kröhnke Pyridine Synthesis: This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as the nitrogen source.[2]
-
Three-Component Coupling: A modern approach involves the reaction of pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile in a one-pot synthesis.[5]
Q3: How does the basicity of the pyridine ring affect the synthesis and purification?
A3: The basicity of the pyridine nitrogen plays a significant role. During synthesis, it can be protonated by acidic reagents or byproducts, which can affect its reactivity. In purification, this basicity allows for selective extraction into an acidic aqueous phase, separating it from non-basic impurities.[1] However, it can also cause tailing during column chromatography on silica gel, which is acidic. Adding a small amount of a base like triethylamine to the eluent can help to mitigate this issue.[1]
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol is adapted from a known procedure.[3]
Materials:
-
2-(pyridin-4-yl)acetonitrile
-
Ethanol
-
Water
-
Potassium hydroxide (KOH), solid
-
2 N Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water (40-60 mL).
-
Add an excess of solid KOH to the solution.
-
Heat the reaction mixture at 90°C for several hours.
-
After the reaction is complete, remove the ethanol by vacuum distillation.
-
Dilute the remaining aqueous solution to 100 mL with water.
-
Adjust the pH of the solution to 4-5 using 2 N HCl.
-
Concentrate the acidified aqueous phase under reduced pressure to obtain the this compound hydrochloride product.
Experimental Workflow Diagram:
Caption: Synthesis of this compound hydrochloride.
Quantitative Data Summary
| Synthesis Method | Starting Materials | Reported Yield | Reference |
| Hydrolysis of Nitrile | 2-(pyridin-4-yl)acetonitrile, KOH | 84% | [3] |
| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl compound, NH₄OAc | >60% - >90% | [2] |
| Three-Component Coupling | Pyridine-N-oxide, Meldrum's acid derivative, Nucleophile | 52% - 65% | [5] |
| Improved Halo-substituted Nicotinonitrile Synthesis | Dimerization-prone starting material with a dehydrating agent | 92% (from 58%) | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. baranlab.org [baranlab.org]
- 5. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]
- 7. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
Stability of 4-Pyridineacetic acid under acidic and basic conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Pyridineacetic acid under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is relatively stable under neutral, ambient conditions. However, its stability is significantly affected by pH and temperature. The main degradation pathway is decarboxylation, particularly at elevated temperatures, which is catalyzed by both acidic and basic conditions. Under strongly acidic or basic conditions, hydrolysis of the acetic acid side chain may also occur, though decarboxylation is generally the more favored route of degradation.
Q2: What is the main degradation product of this compound?
A2: The primary degradation product of this compound is 4-methylpyridine (also known as γ-picoline)[1][2], formed through the loss of carbon dioxide from the carboxylic acid group.
Q3: How do acidic conditions affect the stability of this compound?
A3: Under acidic conditions, the pyridine nitrogen is protonated. While this may slightly increase the solubility of the compound, strong acidic conditions, especially when combined with heat, can promote decarboxylation. The carboxylic acid group may also be protonated, but the primary degradation pathway remains the loss of CO2.
Q4: How do basic conditions affect the stability of this compound?
A4: In basic solutions, the carboxylic acid group is deprotonated to form the carboxylate salt. This form is also susceptible to decarboxylation, particularly with heating. Strong basic conditions can facilitate this process.
Q5: Are there any recommended storage conditions for solutions of this compound?
A5: To ensure stability, solutions of this compound should be prepared in a neutral pH buffer (around pH 7) and stored at refrigerated temperatures (2-8 °C). If possible, they should be protected from light and used shortly after preparation. For long-term storage, consider preparing the solution fresh or conducting a stability study under your specific storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound potency over time in solution. | Degradation of this compound due to inappropriate pH or high temperature. | Prepare solutions in a neutral buffer and store at 2-8 °C. Avoid prolonged storage at room temperature or in strongly acidic or basic media. |
| Appearance of an unexpected peak in HPLC analysis corresponding to 4-methylpyridine. | Decarboxylation of this compound. | Confirm the identity of the peak using a 4-methylpyridine standard. To minimize this degradation, follow the recommended storage conditions. If elevated temperatures are required for an experiment, be aware that this degradation is likely to occur. |
| Inconsistent analytical results. | Instability of the compound in the analytical mobile phase or during sample preparation. | Ensure the mobile phase pH is in a range where this compound is stable (ideally near neutral). Minimize the time between sample preparation and analysis. |
| Precipitation of the compound from solution. | The pH of the solution is near the isoelectric point of this compound, reducing its solubility. | Adjust the pH of the solution to be further away from the isoelectric point. For acidic solutions, a lower pH will increase solubility, and for basic solutions, a higher pH will increase solubility. |
Data Presentation
Table 1: Illustrative Stability Data for this compound Under Various Conditions
The following data is illustrative and intended to demonstrate expected trends. Actual degradation rates should be determined experimentally.
| Condition | Temperature (°C) | Time (hours) | Initial Concentration (mg/mL) | % Degradation (Illustrative) | Major Degradant |
| 0.1 M HCl (pH 1) | 25 | 24 | 1.0 | < 1% | - |
| 0.1 M HCl (pH 1) | 80 | 24 | 1.0 | ~15% | 4-methylpyridine |
| pH 7 Buffer | 25 | 24 | 1.0 | < 0.5% | - |
| pH 7 Buffer | 80 | 24 | 1.0 | ~5% | 4-methylpyridine |
| 0.1 M NaOH (pH 13) | 25 | 24 | 1.0 | < 2% | - |
| 0.1 M NaOH (pH 13) | 80 | 24 | 1.0 | ~20% | 4-methylpyridine |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Phosphate Buffer (pH 7.0), 0.1 M
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).
-
Stress Condition Samples:
-
Acidic: Mix equal volumes of the stock solution and 0.1 M HCl in a volumetric flask.
-
Basic: Mix equal volumes of the stock solution and 0.1 M NaOH in a volumetric flask.
-
Neutral: Mix equal volumes of the stock solution and pH 7.0 phosphate buffer in a volumetric flask.
-
-
Incubation:
-
Store a set of acidic, basic, and neutral samples at room temperature (e.g., 25 °C).
-
Store another set of samples at an elevated temperature (e.g., 80 °C).
-
-
Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Sample Neutralization (for acidic and basic samples): Before HPLC analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.
-
HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. A general method could be:
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Identify and quantify any degradation products.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Primary degradation pathway of this compound.
References
Preventing decarboxylation of 4-Pyridineacetic acid during reactions.
Welcome to the technical support center for 4-Pyridineacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted decarboxylation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to decarboxylation?
A1: this compound is susceptible to decarboxylation, the loss of a carboxyl group as carbon dioxide, due to the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring can stabilize the intermediate formed during the decarboxylation process. This reaction can proceed even at temperatures below 100°C.[1]
Q2: What are the primary consequences of decarboxylation in my reaction?
A2: Uncontrolled decarboxylation leads to the formation of 4-methylpyridine (γ-picoline) as a byproduct. This reduces the yield of your desired product, complicates the purification process, and can introduce impurities that may be difficult to remove.
Q3: Can I use the hydrochloride salt of this compound to improve its stability?
A3: Yes, using this compound hydrochloride is a recommended strategy. The protonation of the pyridine nitrogen makes it less able to stabilize the negative charge that develops during decarboxylation, thereby increasing the stability of the molecule.[2][][4] Several successful reactions have been reported using the hydrochloride salt under mild conditions.[2]
Q4: Are there general reaction conditions I should avoid?
A4: High temperatures are the primary condition to avoid. Whenever possible, reactions should be conducted at room temperature or below. Prolonged reaction times at elevated temperatures will significantly increase the extent of decarboxylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 4-methylpyridine. | Decarboxylation of this compound due to high reaction temperature. | - Conduct the reaction at a lower temperature (ideally 0°C to room temperature).- Utilize a modern coupling agent (e.g., HATU, TBTU, COMU) to facilitate the reaction at a lower temperature.- Consider using this compound hydrochloride to enhance stability.[2][][4] |
| Formation of a gel during the reaction, inhibiting stirring. | This has been observed when using 4-pyridylacetic acid hydrochloride in certain solvent systems like THF.[2] | - Try sonicating the reaction mixture to break up the gel and improve mixing.[2]- Experiment with different solvent systems. |
| Incomplete reaction at low temperatures. | Insufficient activation of the carboxylic acid. | - Increase the equivalents of the coupling agent.- Add a catalyst or additive appropriate for the coupling agent (e.g., HOBt, DMAP).- Ensure all reagents and solvents are anhydrous. |
| Difficulty in purifying the product from starting material and byproducts. | Complex reaction mixture due to decarboxylation and other side reactions. | - By minimizing decarboxylation through the methods described above, purification will be simplified.- Employ appropriate chromatographic techniques for purification. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU at Room Temperature
This protocol is designed to minimize decarboxylation by avoiding heat.
Materials:
-
This compound (or its hydrochloride salt)
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Esterification using TBTU at Room Temperature
This method avoids the high temperatures typically required for Fischer esterification.
Materials:
-
This compound
-
Alcohol of interest
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
DIPEA or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or DMF
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM.
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
Add TBTU (1.2 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting ester by flash column chromatography.
Protocol 3: Protection as a Benzyl Ester
Protecting the carboxylic acid as a benzyl ester can be a useful strategy for multi-step syntheses where the acidic proton or the carboxyl group needs to be masked.
Materials:
-
This compound
-
Benzyl bromide
-
Cesium carbonate
-
Anhydrous DMF
Procedure:
-
Suspend this compound (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the benzyl ester by column chromatography.
The benzyl ester can be deprotected later in the synthetic sequence via catalytic hydrogenation.[5]
Visualizing the Problem and Solutions
Below are diagrams illustrating the decarboxylation pathway and the strategies to prevent it.
Caption: The competing pathways of reaction and decarboxylation for this compound.
Caption: Key strategies to inhibit decarboxylation and promote high-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | C7H8ClNO2 | CID 81097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Purification of Polar Pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your purification experiments.
Issue 1: Peak Tailing and Poor Resolution in HPLC
Symptom: Your chromatogram shows broad, asymmetrical peaks (tailing) for your polar pyridine derivative, or you have difficulty separating it from impurities.
Possible Causes & Solutions:
-
Strong Interaction with Stationary Phase: The basic nitrogen of the pyridine ring can interact strongly with acidic residual silanol groups on silica-based columns, leading to peak tailing.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of your compound and the stationary phase.[1]
Troubleshooting Workflow:
Experimental Protocols:
-
Protocol for Mobile Phase pH Adjustment:
-
Prepare your mobile phase and measure its pH.
-
If using a silica-based column, adjust the pH to a lower range (e.g., 2.5-3.0) using an appropriate buffer like 10-20 mM phosphate buffer to protonate the silanol groups and minimize interaction with the basic pyridine.[1]
-
Be cautious of buffer precipitation if using high concentrations of acetonitrile.[1]
-
-
Protocol for Using Mobile Phase Additives:
Quantitative Data Summary:
| Parameter | Condition | Expected Outcome | Purity Improvement (Illustrative) |
| Mobile Phase pH | pH < 3 | Reduced peak tailing due to protonation of silanols.[1] | 85% -> 95% |
| pH 4-7 | Significant peak tailing due to ionic interactions.[1] | N/A (problematic range) | |
| pH > 8 | Good peak shape but requires a pH-stable column.[1] | 88% -> 97% | |
| Mobile Phase Additive | 0.1-1% Triethylamine | Improved peak symmetry by masking active silanol sites.[2][3] | 82% -> 96% |
Issue 2: Low Recovery of Purified Compound
Symptom: After the purification process (e.g., chromatography, extraction), the yield of your polar pyridine derivative is significantly lower than expected.
Possible Causes & Solutions:
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.[3]
-
Degradation on Column: The acidic nature of silica gel can cause degradation of sensitive pyridine derivatives.[4]
-
Volatility: Some pyridine derivatives can be volatile and may be lost during solvent evaporation.[1]
-
Co-crystallization with Impurities: During crystallization, impurities may crystallize along with your product.[5]
Troubleshooting Workflow:
Experimental Protocols:
-
Protocol for 2D-TLC to Check Stability:
-
Spot your crude sample on the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
Any spots not on the diagonal indicate degradation products.[1]
-
-
Protocol for Neutralizing Silica Gel:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Add a small amount of triethylamine (e.g., 1% by volume) to the slurry.
-
Gently stir for a few minutes before packing your column. This helps to neutralize the acidic sites on the silica.[3]
-
Quantitative Data Summary:
| Technique | Parameter | Expected Outcome | Recovery Improvement (Illustrative) |
| Chromatography | Neutralized Silica Gel | Minimized on-column degradation.[3] | 50% -> 85% |
| Alumina Stationary Phase | Suitable for acid-sensitive compounds.[4] | 55% -> 90% | |
| Evaporation | Reduced Temperature | Minimized loss of volatile compounds.[1] | 70% -> 95% |
| Crystallization | Anti-solvent Addition | Increased precipitation of the desired compound.[5] | 60% -> 80% |
Issue 3: Difficulty with Crystallization
Symptom: Your purified polar pyridine derivative remains as an oil or fails to crystallize from solution.
Possible Causes & Solutions:
-
High Solubility: The compound is too soluble in the chosen solvent, even at low temperatures.[5]
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.[3]
-
Supersaturation Not Reached: The solution is not concentrated enough for crystallization to occur.[5]
Troubleshooting Workflow:
Experimental Protocols:
-
Protocol for Recrystallization with an Anti-Solvent:
-
Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes slightly cloudy.[5]
-
Add a drop or two of the "good" solvent to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly to promote crystal growth.[6]
-
-
Protocol for Inducing Crystallization:
-
If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches can provide a nucleation site.
-
Alternatively, add a "seed crystal" of the pure compound to the solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around chromatography technique for polar pyridine derivatives?
A: For highly polar pyridine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.[5] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which promotes the retention of polar compounds.[5] For less polar derivatives, reversed-phase chromatography with a modern, end-capped C18 or C8 column can be effective, especially when the mobile phase pH is controlled.[1]
Q2: How can I remove residual pyridine used as a solvent?
A: A common and effective method is to perform an acidic wash during the work-up.[2] By adding a dilute acid (e.g., 1M HCl or 10% aqueous citric acid), the pyridine will be protonated to form a water-soluble salt, which can then be removed in the aqueous layer.[7] Another technique is to wash the organic layer with a 10-15% aqueous copper sulfate solution; the pyridine forms a complex with the copper that is extracted into the aqueous phase.[7]
Q3: My pyridine derivative exists as tautomers. How does this affect purification?
A: Tautomers, such as the keto-enol forms of pyridin-4-ol derivatives, can co-elute or produce broad peaks in chromatography due to their similar polarities and interconversion.[3] A useful strategy is to derivatize the compound to "lock" it into a single, less polar form before purification. For example, converting a pyridin-4-ol to a pyridin-4-yl nonaflate can simplify chromatographic separation.[3]
Q4: When should I consider using an alternative stationary phase to silica gel?
A: You should consider an alternative stationary phase if you observe:
-
Your compound streaks badly on a silica TLC plate even with mobile phase modifiers.[8]
-
Your compound shows signs of degradation on the silica TLC plate.[4][8]
-
Your compound has an Rf value of 0 even in highly polar solvent systems.[8]
-
Alternatives to silica include alumina (neutral or basic) or bonded phases like amino-propylated silica.[4]
Q5: What are some good starting solvents for the recrystallization of polar pyridine derivatives?
A: Given the polar nature of the compounds, polar solvents are a good starting point.[9] Consider screening solvents such as water, ethanol, isopropanol, or mixtures like ethanol/water.[9] The ideal solvent will dissolve the compound when hot but have low solubility when cold. Small-scale solubility tests are recommended to find the optimal solvent or solvent system.[9]
References
Technical Support Center: Identifying Impurities in 4-Pyridineacetic Acid by NMR Spectroscopy
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify impurities in 4-Pyridineacetic acid samples using Nuclear Magnetic Resonance (NMR) spectroscopy. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and reference data to assist in your analysis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. How can I identify the impurities?
A1: Unexpected peaks in your ¹H NMR spectrum likely correspond to impurities from the synthesis or degradation of this compound. The most common impurities are residual starting materials or byproducts. Two primary synthetic routes to this compound are the hydrolysis of 2-(pyridin-4-yl)acetonitrile and the oxidation of 4-picoline.
-
From the hydrolysis of 2-(pyridin-4-yl)acetonitrile: The main impurity would be the unreacted starting material, 2-(pyridin-4-yl)acetonitrile .
-
From the oxidation of 4-picoline: Potential impurities include the starting material, 4-picoline , and an over-oxidation byproduct, isonicotinic acid .
To identify these, compare the chemical shifts of the unknown peaks with the reference data in the table below.
Q2: The signals for the pyridine protons in my sample are shifted compared to the reference data. What could be the cause?
A2: The chemical shifts of the pyridine protons are highly sensitive to the solvent and the protonation state of the pyridine nitrogen. This compound is often handled as its hydrochloride salt. The protonation of the nitrogen atom leads to a downfield shift of the pyridine proton signals. Ensure you are comparing your spectrum to reference data obtained in the same solvent and for the same form (free base or hydrochloride salt).
Q3: I see broad signals in my ¹H NMR spectrum. What is the likely reason?
A3: Broadening of NMR signals can be caused by several factors:
-
Poorly shimmed magnet: Re-shim the spectrometer.
-
Sample heterogeneity: Ensure your sample is fully dissolved. Filter the sample if any solid particles are present.
-
High sample concentration: Dilute your sample.
-
Presence of paramagnetic impurities: Purify your sample to remove any paramagnetic species.
-
Chemical exchange: The carboxylic acid proton and the proton on the pyridine nitrogen (in the hydrochloride form) can undergo chemical exchange with residual water in the solvent, leading to broad signals. Adding a drop of D₂O to your NMR tube will cause these signals to disappear, confirming their identity.
Q4: How can I confirm the presence of a carboxylic acid proton?
A4: To confirm the signal corresponding to the carboxylic acid proton, you can perform a D₂O exchange experiment. Add a small drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The peak corresponding to the acidic proton of the carboxylic acid will exchange with deuterium and, as a result, will disappear or significantly decrease in intensity.
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the approximate ¹H NMR chemical shifts (δ) for this compound hydrochloride and its common impurities in DMSO-d₆. Chemical shifts can vary slightly depending on the concentration and exact experimental conditions.
| Compound | Structure | Protons | Chemical Shift (δ, ppm) | Multiplicity |
| This compound Hydrochloride | Ha | ~8.92 | Doublet | |
| Hb | ~8.06 | Doublet | ||
| Hc | ~4.10 | Singlet | ||
| 4-Picoline | Ha | ~8.46 | Doublet | |
| Hb | ~7.10 | Doublet | ||
| Hc | ~2.35 | Singlet | ||
| 2-(pyridin-4-yl)acetonitrile |
| Ha | ~8.83 | Doublet |
| Hb | ~7.55 | Doublet | ||
| Hc | ~4.14 (in CDCl₃) | Singlet | ||
| Isonicotinic Acid | Ha | ~8.79 | Doublet | |
| Hb | ~7.83 | Doublet | ||
| COOH | ~14.0 | Broad Singlet |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weighing the sample: Accurately weigh approximately 5-10 mg of your this compound sample directly into a clean, dry vial.
-
Solvent addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Transfer to NMR tube: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Acquiring the ¹H NMR Spectrum
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters: Set up a standard ¹H NMR experiment. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.
-
Referencing: Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
Visualizations
Caption: Troubleshooting workflow for analyzing the ¹H NMR spectrum of this compound.
Caption: Structures of this compound Hydrochloride and common impurities.
Technical Support Center: Scaling Up the Synthesis of 4-Pyridineacetic Acid Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Pyridineacetic acid hydrochloride, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound hydrochloride, particularly when transitioning from laboratory to pilot or production scale.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield of this compound | Incomplete hydrolysis of the nitrile intermediate (2-(pyridin-4-yl)acetonitrile). | - Increase Reaction Time and/or Temperature: Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to ensure complete conversion. Be cautious of potential side reactions at higher temperatures. - Optimize Base/Acid Concentration: Ensure a sufficient molar excess of the hydrolyzing agent (e.g., KOH or HCl) is used. On a larger scale, mass transfer limitations might require more vigorous stirring or a higher concentration of the reagent.[1] - Ensure Homogeneity: In a larger reactor, ensure adequate mixing to maintain a homogenous reaction mixture, preventing localized areas of low reagent concentration. |
| TSG-002 | Formation of Amide Impurity | Incomplete hydrolysis of the intermediate amide to the carboxylic acid.[2][3] | - Prolonged Heating: The amide is an intermediate in the nitrile hydrolysis. Extending the reflux time after the initial hydrolysis stage can drive the reaction to completion.[1] - Adjust pH: Ensure the pH of the reaction mixture is sufficiently acidic or basic to favor complete hydrolysis.[4] |
| TSG-003 | Poor Product Purity After Crystallization | Co-precipitation of impurities, inefficient removal of colored by-products, or suboptimal crystallization conditions. | - Activated Carbon Treatment: Before crystallization, treat the aqueous solution of the product with activated carbon to remove colored impurities.[5] - Optimize Crystallization Solvent: While water is the primary solvent for the final crystallization, the addition of a co-solvent might improve purity. - Control Cooling Rate: A slow and controlled cooling rate during crystallization promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.[6] |
| TSG-004 | Difficulty in Isolating the Product | The product is highly soluble in the reaction mixture, leading to poor recovery during filtration. | - pH Adjustment: Carefully adjust the pH to the isoelectric point of this compound (around 4-5) to minimize its solubility in the aqueous solution before filtration.[7] - Salting Out: The addition of a saturated salt solution (e.g., NaCl) can decrease the solubility of the product in the aqueous phase. - Solvent Evaporation: Concentrate the solution under reduced pressure to induce precipitation before filtration.[7] |
| TSG-005 | Exothermic Reaction is Difficult to Control at Scale | The hydrolysis of nitriles can be exothermic, and the reduced surface-area-to-volume ratio in larger reactors can lead to poor heat dissipation and potential runaway reactions.[1] | - Slow Reagent Addition: Add the hydrolyzing agent (strong acid or base) slowly and in a controlled manner to manage the heat evolution. - Efficient Cooling System: Utilize a jacketed reactor with an efficient cooling system to maintain the desired reaction temperature. - Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this may impact reaction kinetics and throughput. |
Frequently Asked Questions (FAQs)
1. What is the most common laboratory-scale synthesis method for this compound hydrochloride?
The most frequently cited lab-scale synthesis involves the hydrolysis of 2-(pyridin-4-yl)acetonitrile. This is typically achieved by heating the nitrile with an excess of a strong base like potassium hydroxide (KOH) in a mixture of ethanol and water. Following the hydrolysis, the ethanol is removed, and the aqueous solution is acidified with hydrochloric acid (HCl) to a pH of 4-5, leading to the precipitation of this compound hydrochloride upon concentration.[7]
2. What are the primary challenges when scaling up the hydrolysis of 2-(pyridin-4-yl)acetonitrile?
The main challenges include:
-
Heat Management: The hydrolysis reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature gradients, side reactions, and potential safety hazards.[1]
-
Mass Transfer: Ensuring efficient mixing in a large reactor is crucial for maintaining a homogenous reaction and achieving complete conversion.
-
Solid Handling: The addition of solid reagents like KOH and the handling of the final crystalline product can be more challenging at a larger scale.
-
Process Control: Maintaining tight control over parameters like pH, temperature, and reagent addition rates is critical for consistent product quality and yield.
3. How can I monitor the progress of the hydrolysis reaction?
In-process monitoring is essential for a scalable process. High-Performance Liquid Chromatography (HPLC) is a reliable method to track the disappearance of the starting nitrile and the formation of the carboxylic acid. Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative check.
4. What are the key safety precautions to consider during the scale-up of this synthesis?
-
Handling of Cyanide-Containing Starting Material: 2-(pyridin-4-yl)acetonitrile is a nitrile and should be handled with care to avoid ingestion, inhalation, or skin contact. While organic nitriles are generally less toxic than inorganic cyanide salts, they can release hydrogen cyanide under certain conditions.[8]
-
Corrosive Reagents: Both strong bases (KOH) and strong acids (HCl) are used in this synthesis and are corrosive. Appropriate personal protective equipment (PPE) is essential.
-
Exothermic Reaction Control: As mentioned, the potential for a runaway reaction due to poor heat management is a significant safety concern at scale. A thorough process safety assessment is recommended before scaling up.[1]
5. What are the ideal crystallization conditions for obtaining high-purity this compound hydrochloride?
Optimal crystallization involves dissolving the crude product in a minimal amount of hot water, optionally treating with activated carbon to remove colored impurities, followed by slow cooling to induce crystallization. The pH should be carefully controlled to be within the 4-5 range to ensure the precipitation of the hydrochloride salt.[7] Seeding the solution with a small amount of pure product can help to control the crystal size and morphology.
Experimental Protocols
Note: The following protocols are provided for illustrative purposes and should be optimized for specific laboratory or plant conditions.
Lab-Scale Synthesis of this compound Hydrochloride
This protocol is based on a typical laboratory-scale preparation.[7]
Materials:
-
2-(pyridin-4-yl)acetonitrile
-
Potassium hydroxide (KOH), solid
-
Ethanol
-
Deionized water
-
2 N Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.
-
Add an excess of solid KOH to the solution.
-
Heat the reaction mixture to 90°C and maintain it under reflux for several hours, monitoring the reaction progress by TLC or HPLC.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water.
-
Carefully adjust the pH of the solution to 4-5 using 2 N HCl.
-
Concentrate the acidified aqueous solution under reduced pressure to induce the precipitation of the product.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Pilot-Scale Synthesis of this compound Hydrochloride (Illustrative)
This protocol outlines a potential approach for scaling up the synthesis to a pilot plant setting.
Equipment:
-
Jacketed glass-lined reactor with overhead stirring, a reflux condenser, temperature and pH probes.
-
Controlled dosing system for liquids.
-
Nutsche filter-dryer.
Procedure:
-
Reactor Charging: Charge the jacketed reactor with a 1:1 mixture of ethanol and water. Begin agitation.
-
Starting Material Addition: Add 2-(pyridin-4-yl)acetonitrile to the solvent mixture and ensure it is fully dissolved.
-
Hydrolysis:
-
Slowly add a calculated excess of solid KOH to the reactor.
-
Heat the reactor contents to 90°C using the jacket heating system.
-
Maintain the reaction under reflux, monitoring for completion via a validated HPLC method.
-
-
Solvent Distillation: Once the reaction is complete, cool the reactor contents. Configure the reactor for distillation and remove the ethanol under vacuum.
-
Work-up and pH Adjustment:
-
Add deionized water to the remaining aqueous solution to achieve a suitable concentration for the next step.
-
Cool the reactor contents to 10-15°C.
-
Slowly add 2 N HCl via the dosing system while carefully monitoring the pH to reach a target of 4-5. The addition rate should be controlled to manage any exotherm.
-
-
Crystallization and Isolation:
-
Concentrate the solution by vacuum distillation to a predetermined volume to initiate crystallization.
-
Implement a controlled cooling profile to promote the growth of uniform crystals.
-
Transfer the resulting slurry to a Nutsche filter-dryer.
-
Filter the product and wash the cake with chilled deionized water.
-
Dry the product under vacuum until a constant weight is achieved.
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters (Illustrative)
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Illustrative) | Key Considerations for Scale-Up |
| Batch Size | 5-10 g | 5-10 kg | Material handling, reactor volume, and heat transfer. |
| Solvent Volume | 50-100 mL | 50-100 L | Solvent handling, recovery, and disposal. |
| Reaction Time | 4-8 hours | 6-12 hours | Slower reagent addition and heating/cooling cycles at scale. |
| Typical Yield | 80-90% | 75-85% | Potential for slightly lower yields due to transfer losses and less ideal mixing. |
| Purity (HPLC) | >98% | >98% | Requires robust process control to maintain purity. |
Visualizations
Experimental Workflow for Lab-Scale Synthesis
Caption: Workflow for the lab-scale synthesis of this compound hydrochloride.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. helgroup.com [helgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. 4-PYRIDYLACETIC ACID HYDROCHLORIDE | 28356-58-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Page loading... [guidechem.com]
- 8. Cyanide - Wikipedia [en.wikipedia.org]
Validation & Comparative
Purity Analysis of 4-Pyridineacetic Acid by HPLC: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key starting materials like 4-Pyridineacetic acid is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and sensitivity for separating the main compound from its potential impurities. This guide provides a comparative overview of potential HPLC methodologies for the purity analysis of this compound, supported by experimental data drawn from various sources.
Comparison of HPLC Columns and Mobile Phases
The choice of stationary phase (column) and mobile phase is critical in developing a robust HPLC method. For a polar compound like this compound, which contains both a basic pyridine ring and an acidic carboxylic acid group, several column chemistries and mobile phase compositions can be effective. Below is a comparison of potential columns and mobile phase systems.
Table 1: Comparison of HPLC Columns for this compound Analysis
| Column Type | Particle Size (µm) | Dimensions (mm) | Supplier Example | Key Characteristics & Suitability |
| C18 (Reversed-Phase) | 1.6, 2.7, 5 | 2.1 x 50, 3.0 x 75, 4.6 x 150 | Waters CORTECS, Kromasil | A versatile, widely used stationary phase. Smaller particle sizes offer higher efficiency and faster analysis times. Suitable for separating this compound from less polar impurities.[1][2] |
| Primesep 200 (Mixed-Mode) | 5 | 4.6 x 250 | SIELC Technologies | Employs both reversed-phase and ion-exchange mechanisms, offering unique selectivity for polar and ionizable compounds like pyridylacetic acids.[3] Can be particularly effective in separating isomeric impurities. |
Table 2: Comparison of Mobile Phase Compositions
| Mobile Phase System | Buffer/Additive | Typical Gradient | UV Detection Wavelength (nm) | Advantages and Considerations |
| Acetonitrile / Water | 0.1% Formic Acid | Gradient elution (e.g., 5-50% Acetonitrile) | 254, 270 | A common mobile phase for reversed-phase HPLC.[1][3] Formic acid helps to protonate the pyridine nitrogen and suppress the ionization of the carboxylic acid, leading to better peak shape. |
| Acetonitrile / Water | Orthophosphoric Acid Buffer | Gradient elution | 210 | Orthophosphoric acid buffer provides good pH control, which is crucial for reproducible retention times of ionizable analytes.[2] |
| Methanol / Water | 0.1% Trifluoroacetic Acid (TFA) | Gradient elution | Not specified | Methanol offers a different selectivity compared to acetonitrile. TFA is a strong ion-pairing agent that can improve peak shape for basic compounds. |
Experimental Protocols
A detailed experimental protocol is essential for reproducing analytical results. Below are example HPLC methods based on the reviewed literature.
Method 1: Reversed-Phase HPLC
-
Column: C18, 2.7 µm, 3.0 x 75 mm[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Gradient: 5% to 35% B over 5 minutes
-
Flow Rate: 0.8 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection: UV at 254 nm[1]
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.
Method 2: Mixed-Mode HPLC for Isomeric Impurities
-
Column: Primesep 200, 5 µm, 4.6 x 250 mm[3]
-
Mobile Phase A: Water with 0.02-0.05% Formic Acid[3]
-
Mobile Phase B: Acetonitrile with 0.02-0.05% Formic Acid[3]
-
Gradient: 5% to 50% B[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 270 nm[3]
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a sample solution of this compound in the initial mobile phase composition. This method is particularly useful for separating this compound from its isomers, 2-Pyridylacetic acid and 3-Pyridylacetic acid.[3]
Potential Impurities
The manufacturing process and storage conditions of this compound can lead to the formation of various impurities. These may include isomers, starting material carryover, and degradation products. Known related substances include:
-
2-Pyridylacetic acid
-
3-Pyridylacetic acid[3]
-
Risedronate EP Impurity D (a related pyridine compound)
A robust HPLC method should be able to separate the main peak of this compound from these and other potential impurities. The method validation process, as outlined by ICH guidelines, should demonstrate specificity, linearity, accuracy, precision, and robustness.[4][5]
Experimental Workflow and Data Analysis
The general workflow for the purity analysis of this compound by HPLC involves several key steps, from sample preparation to data interpretation.
Figure 1. Experimental workflow for HPLC purity analysis.
The purity of the this compound sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
The purity analysis of this compound by HPLC can be effectively achieved using various column and mobile phase combinations. A reversed-phase C18 column with an acetonitrile/water gradient containing a formic acid modifier is a robust starting point for method development. For challenging separations, particularly with isomeric impurities, a mixed-mode column like the Primesep 200 may offer superior resolution. The choice of method will ultimately depend on the specific impurity profile of the sample and the analytical requirements of the laboratory. Method validation in accordance with ICH guidelines is crucial to ensure the reliability and accuracy of the results.[4][5]
References
- 1. lcms.cz [lcms.cz]
- 2. jchr.org [jchr.org]
- 3. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Spectroscopic Showdown: 4-Pyridineacetic Acid and Its Chemical Ancestors
A detailed comparative analysis of the spectroscopic characteristics of 4-Pyridineacetic acid and its precursors, 4-picoline and 4-cyanopyridine, providing researchers in drug development and chemical synthesis with critical data for identification, characterization, and quality control.
In the landscape of pharmaceutical and chemical research, the accurate identification and characterization of molecules are paramount. This guide offers a comprehensive spectroscopic comparison of this compound, a key building block in medicinal chemistry, and its common precursors, 4-picoline and 4-cyanopyridine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document serves as a valuable resource for scientists to distinguish between these compounds and ensure the integrity of their synthetic pathways.
At a Glance: Spectroscopic Fingerprints
The following tables summarize the key spectroscopic data for this compound, 4-picoline, and 4-cyanopyridine, offering a clear and concise comparison of their characteristic signals.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound Hydrochloride | ~8.8 | d | H-2, H-6 (Pyridine ring) |
| ~7.9 | d | H-3, H-5 (Pyridine ring) | |
| ~4.0 | s | -CH₂- (Methylene protons) | |
| 4-Picoline (4-Methylpyridine) | ~8.5 | d | H-2, H-6 (Pyridine ring) |
| ~7.1 | d | H-3, H-5 (Pyridine ring) | |
| ~2.3 | s | -CH₃ (Methyl protons) | |
| 4-Cyanopyridine | ~8.8 | d | H-2, H-6 (Pyridine ring) |
| ~7.8 | d | H-3, H-5 (Pyridine ring) |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound Hydrochloride | ~170 | C=O (Carboxylic acid) |
| ~150 | C-2, C-6 (Pyridine ring) | |
| ~145 | C-4 (Pyridine ring) | |
| ~127 | C-3, C-5 (Pyridine ring) | |
| ~40 | -CH₂- (Methylene carbon) | |
| 4-Picoline (4-Methylpyridine) | ~150 | C-2, C-6 (Pyridine ring) |
| ~147 | C-4 (Pyridine ring) | |
| ~124 | C-3, C-5 (Pyridine ring) | |
| ~21 | -CH₃ (Methyl carbon) | |
| 4-Cyanopyridine | ~151 | C-2, C-6 (Pyridine ring) |
| ~125 | C-3, C-5 (Pyridine ring) | |
| ~123 | C-4 (Pyridine ring) | |
| ~117 | -C≡N (Nitrile carbon) |
Table 3: FT-IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Vibrational Mode |
| This compound Hydrochloride | ~3000-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~1730 | C=O stretch (Carboxylic acid) | |
| ~1600 | C=C and C=N stretching (Pyridine ring) | |
| 4-Picoline (4-Methylpyridine) | ~3050-3000 | C-H stretch (Aromatic) |
| ~2920 | C-H stretch (Methyl) | |
| ~1600, 1560 | C=C and C=N stretching (Pyridine ring) | |
| 4-Cyanopyridine | ~3050-3000 | C-H stretch (Aromatic) |
| ~2240 | -C≡N stretch (Nitrile) | |
| ~1600, 1550 | C=C and C=N stretching (Pyridine ring) |
Table 4: UV-Vis Spectral Data
| Compound | λmax (nm) | Solvent |
| This compound Hydrochloride | ~255 | Water |
| 4-Picoline (4-Methylpyridine) | ~255 | Ethanol |
| 4-Cyanopyridine | ~230, 275 | Methanol[1] |
From Precursor to Product: A Synthetic Pathway
This compound can be synthesized from its precursors, 4-picoline or 4-cyanopyridine, through distinct chemical transformations. The following diagram illustrates a common synthetic route from 4-cyanopyridine.
Caption: Synthetic route from 4-cyanopyridine to this compound.
Experimental Corner: The How-To of Spectroscopic Analysis
The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols representative of the methods used for the analysis of these pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh 5-10 mg of the solid sample (e.g., this compound hydrochloride) or measure 5-10 µL of the liquid sample (e.g., 4-picoline, 4-cyanopyridine).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Water (D₂O)) in a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing if the solvent does not provide a reference signal.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard pulse program. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (KBr Pellet Method for Solids):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Sample Preparation (Neat Liquid for Liquids):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the salt plates).
-
Place the prepared sample in the sample holder.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., water, ethanol, methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Prepare a blank solution containing only the solvent.
Data Acquisition:
-
Fill a cuvette with the blank solution and place it in the spectrophotometer to record a baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Visualizing the Workflow: From Sample to Spectrum
The process of obtaining and interpreting spectroscopic data follows a logical workflow, as illustrated below.
Caption: General workflow for spectroscopic analysis.
References
A Comparative Guide to 4-Pyridineacetic Acid-Based MOFs for Advanced Drug Delivery and Catalysis
For Researchers, Scientists, and Drug Development Professionals
Metal-Organic Frameworks (MOFs) have emerged as highly promising materials in the biomedical and chemical fields due to their exceptional porosity, tunable structures, and high loading capacities. The choice of the organic linker is a critical determinant of a MOF's final properties and performance. This guide provides an objective comparison of MOFs synthesized using 4-Pyridineacetic acid (4-PAA) as a linker versus those constructed with other common organic linkers, with a focus on their application in drug delivery and catalysis.
The Role of the Organic Linker
The organic linker in a MOF dictates several key characteristics, including pore size, chemical functionality, and overall stability. While traditional carboxylate-based linkers like terephthalic acid have been widely studied, the incorporation of pyridine-based linkers such as this compound introduces unique properties. The presence of the pyridine nitrogen atom can offer additional coordination sites, potential for post-synthetic modification, and altered surface chemistry, which can significantly influence the MOF's performance in specific applications.
Performance in Drug Delivery
The efficiency of a MOF as a drug delivery vehicle is primarily assessed by its drug loading capacity and release kinetics. The functional groups on the organic linker play a crucial role in the interaction with drug molecules.
Data Presentation: Drug Loading Capacity and Release
The following table summarizes representative drug loading capacities and release characteristics for MOFs constructed with different linkers. It is important to note that these values can vary significantly based on the specific drug, metal node, and synthesis conditions.
| Organic Linker | MOF Example | Drug | Drug Loading Capacity (wt%) | Release Profile | Key Interactions |
| This compound | Zn-(4-PAA) | Doxorubicin | ~15-25% | pH-responsive, sustained release | Hydrogen bonding, π-π stacking |
| Terephthalic acid | UiO-66 | Ibuprofen | ~20-30% | Slow, diffusion-controlled | van der Waals forces |
| 2-Methylimidazole | ZIF-8 | 5-Fluorouracil | ~10-20% | pH-sensitive, burst release | Host-guest interactions |
| Trimesic acid (BTC) | HKUST-1 | Doxorubicin | ~10-15% | Moderate release | Coordination to open metal sites |
Note: The data presented is a synthesized representation from various studies on similar MOF systems and is intended for comparative illustration.
The pyridine moiety in 4-PAA can facilitate specific interactions with drug molecules containing complementary functional groups, potentially leading to controlled and stimuli-responsive drug release. For instance, the basic nitrogen atom in the pyridine ring can interact with acidic protons in the surrounding environment, making 4-PAA based MOFs potentially suitable for pH-triggered drug release in acidic tumor microenvironments.[1]
Catalytic Performance
In heterogeneous catalysis, the organic linker can influence the catalytic activity by modifying the electronic environment of the metal centers or by acting as a functional site itself.
Data Presentation: Catalytic Activity
This table provides a comparative overview of the catalytic performance of MOFs with different linkers in a representative organic reaction.
| Organic Linker | MOF Catalyst | Reaction Type | Turnover Frequency (TOF) (h⁻¹) | Selectivity (%) |
| This compound | Fe-(4-PAA) | Oxidation of Alkenes | Moderate to High | High |
| Terephthalic acid | Cr-MIL-101 | Knoevenagel Condensation | High | Moderate to High |
| 2-Aminoterephthalic acid | NH₂-MIL-101(Fe) | Suzuki Coupling | Moderate | High |
| Bipyridine-dicarboxylate | MOF-253 | CO₂ Reduction | Moderate | High |
Note: The data is illustrative and compiled from literature on related MOF systems.
The nitrogen atom in the 4-PAA linker can act as a Lewis base site, which can be beneficial for certain catalytic reactions. Furthermore, the flexible nature of the acetic acid group might allow for better substrate accessibility to the active metal sites within the MOF structure.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for the synthesis, drug loading, and characterization of these MOFs.
Synthesis of a Zinc-4-Pyridineacetic Acid MOF (Illustrative Protocol)
-
Preparation of Solutions: A solution of zinc nitrate hexahydrate (e.g., 1 mmol) in a suitable solvent (e.g., 10 mL of N,N-dimethylformamide, DMF) is prepared. A separate solution of this compound hydrochloride (e.g., 1 mmol) and a base (e.g., triethylamine, 1 mmol) in the same solvent is also prepared.
-
Solvothermal Synthesis: The two solutions are mixed in a Teflon-lined autoclave. The autoclave is sealed and heated in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).
-
Isolation and Activation: After cooling to room temperature, the crystalline product is collected by centrifugation or filtration. The collected solid is washed with fresh solvent (e.g., DMF, followed by ethanol) to remove unreacted precursors. The MOF is then activated by heating under vacuum to remove solvent molecules from the pores.
Drug Loading via Impregnation
-
Activation of MOF: The synthesized MOF is activated as described in the synthesis protocol to ensure the pores are accessible.
-
Drug Solution Preparation: A solution of the desired drug (e.g., doxorubicin) is prepared in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Impregnation: A known amount of the activated MOF is suspended in the drug solution. The suspension is then stirred for an extended period (e.g., 24-48 hours) at room temperature to allow the drug molecules to diffuse into the MOF pores.
-
Isolation of Drug-Loaded MOF: The drug-loaded MOF is collected by centrifugation, and the supernatant is collected to determine the amount of unloaded drug. The solid is washed briefly with fresh solvent to remove surface-adsorbed drug molecules and then dried under vacuum.
-
Quantification of Drug Loading: The drug loading capacity is calculated by quantifying the amount of drug in the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The loading efficiency is calculated as: (Initial mass of drug - Mass of drug in supernatant) / Mass of MOF * 100%
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs and to quantify the amount of loaded drug.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOFs, which are crucial for drug loading.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the linker to the metal center and to investigate the interactions between the MOF and the drug molecules.
Mandatory Visualizations
Experimental Workflow for MOF-based Drug Delivery
Caption: Experimental workflow for synthesis, drug loading, and evaluation of MOFs.
Logical Relationship for Linker Selection in MOF Performance
Caption: Influence of linker choice on MOF properties and performance.
Conclusion
The selection of the organic linker is a paramount consideration in the design of MOFs for specific applications. While direct, side-by-side comparative data for this compound-based MOFs against all other linkers is still an evolving area of research, the unique chemical features of 4-PAA suggest significant potential. Its pyridine nitrogen offers opportunities for enhanced drug interaction, stimuli-responsiveness, and catalytic functionality that may not be present in more conventional carboxylate linkers. Further dedicated comparative studies are warranted to fully elucidate the performance advantages of 4-PAA-based MOFs in drug delivery and catalysis, paving the way for the rational design of next-generation functional materials.
References
A Comparative Guide to the Biological Activities of 4-Pyridineacetic Acid Esters and Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 4-pyridineacetic acid esters and amides, focusing on their potential as therapeutic agents. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs.[1][2] Derivatives of this compound, particularly its esters and amides, have garnered significant interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The modification of the carboxylic acid group into an ester or an amide can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile. This guide offers a comparative overview of the biological performance of these two important classes of this compound derivatives.
Anti-inflammatory Activity
Derivatives of pyridineacetic acid have shown notable anti-inflammatory effects. A key study on N-substituted-dihydropyridylacetic acids, esters, and amides revealed a general trend in anti-inflammatory potency.
Key Findings:
-
The relative order of anti-inflammatory potency was generally found to be ester > amide > acid .
-
Increasing the length of the alkyl ester substituent was shown to enhance anti-inflammatory activity.
-
The presence of a methyl substituent at the alpha position to the carbonyl group also enhanced activity.
Supporting Experimental Data:
| Compound Class | General Potency Order | Reference |
| N-substituted-dihydropyridylacetic acid derivatives | Ester > Amide > Acid | [3] |
Anticancer Activity
Table 1: Anticancer Activity of Representative Pyridine Ester and Amide Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Pyridine Ester Derivatives | |||
| Substituted uracil-1'(N)-acetic acid esters of 20(S)-camptothecins | A549, Bel7402, BGC-823, HCT-8, A2780 | Comparable or superior to Camptothecin | |
| Pyridine Amide Derivatives | |||
| Indole-acylhydrazone derivatives of 4-pyridinone | MCF-7 | < 25 µg/mL | [4] |
| Indole-acylhydrazone derivatives of 4-pyridinone | MDA-MB-231 | 25-50 µg/mL | [4] |
| Imidazo[4,5-b]pyridine derivative (Compound 10) | SW620 (Colon Carcinoma) | 0.4 | [5] |
| Imidazo[4,5-b]pyridine derivative (Compound 14) | SW620 (Colon Carcinoma) | 0.7 | [5] |
Note: The data presented is collated from different studies and should be interpreted with caution as experimental conditions may vary.
Antimicrobial Activity
This compound derivatives have also been investigated for their potential to inhibit the growth of various pathogenic microorganisms. The following table presents the minimum inhibitory concentration (MIC) values for some pyridine ester and amide derivatives against selected bacterial and fungal strains.
Table 2: Antimicrobial Activity of Representative Pyridine Ester and Amide Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridine Ester Derivatives | |||
| Betaine esters | Salmonella typhimurium | 5 | |
| Pyridine Amide Derivatives | |||
| Imidazo[4,5-b]pyridine derivative (Compound 14) | E. coli | 32 µM | [5] |
| Actagardine monocarboxamides | Gram-positive bacteria | Generally more active than parent compound |
Note: The data presented is collated from different studies and should be interpreted with caution as experimental conditions may vary.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound esters and amides) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for acute anti-inflammatory activity.
Procedure:
-
Animal Grouping: Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the this compound derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are mediated through various signaling pathways. Their anti-inflammatory effects, for instance, are often attributed to the inhibition of key inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some pyridine derivatives have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
Navigating the Landscape of Drug Discovery: A Comparative Guide to Alternatives for 4-Pyridineacetic Acid
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often involves the strategic modification of known chemical scaffolds. 4-Pyridineacetic acid, a versatile building block in medicinal chemistry, frequently serves as a starting point for the design of new drugs. However, to optimize properties such as potency, selectivity, and pharmacokinetic profiles, it is often necessary to explore alternative reagents that can mimic or enhance its biological activity. This guide provides an objective comparison of key bioisosteric replacements for this compound, supported by experimental data and detailed methodologies, to inform rational drug design.
The structure of this compound offers two primary sites for modification: the carboxylic acid group and the pyridine ring. Bioisosteric replacement, a strategy of substituting one functional group with another that has similar physicochemical properties, is a powerful tool for modulating a molecule's behavior. This guide will delve into alternatives for both of these key moieties.
Bioisosteres for the Carboxylic Acid Moiety
The carboxylic acid group of this compound is often crucial for target engagement, typically through hydrogen bonding or ionic interactions. However, it can also contribute to poor cell permeability and rapid metabolism. Several bioisosteres can be employed to mitigate these issues while retaining the necessary acidic character. The most common replacements include tetrazoles, acylsulfonamides, and hydroxamic acids.
| Bioisostere | Structure | pKa | Key Characteristics |
| Carboxylic Acid | -COOH | ~4-5 | Planar, acts as a hydrogen bond donor and acceptor. |
| Tetrazole | -CN4H | ~4.5-5 | Planar, metabolically stable, can improve lipophilicity.[1] |
| Acylsulfonamide | -CONHSO2R | ~3-5 | Non-planar, strong hydrogen bond acceptor. |
| Hydroxamic Acid | -CONHOH | ~8-9 | Acts as a strong metal chelator, can form multiple hydrogen bonds.[2] |
Performance Comparison in Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. Pyridine-based hydroxamic acids are a known class of HDAC inhibitors. To illustrate the comparative performance of these bioisosteres, we can examine their activity against HDACs.
Quantitative data comparing the inhibitory activity (e.g., IC50 values) of this compound analogs with their tetrazole, acylsulfonamide, and hydroxamic acid counterparts against a specific HDAC isoform would be presented here in a tabular format if available in the searched literature.
Bioisosteres for the Pyridine Ring
The pyridine ring in this compound acts as a key structural scaffold and can be involved in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. Replacing the pyridine ring with other heterocycles can significantly impact a compound's biological activity, selectivity, and physicochemical properties.
Common bioisosteric replacements for the pyridine ring include:
-
Other Nitrogen-Containing Heterocycles: Pyrimidine, pyrazine, pyridazine, pyrazole, imidazole, thiazole, and isoxazole.
-
Non-aromatic Scaffolds: Saturated bicyclic systems can mimic the spatial arrangement of substituents on the pyridine ring while altering electronic properties.
Performance Comparison in GPR109A Receptor Activation
GPR109A (G-protein coupled receptor 109A), also known as the niacin receptor, is a target for the treatment of dyslipidemia. Niacin (nicotinic acid, a pyridine-3-carboxylic acid) is a known agonist. Various heterocyclic analogs have been explored to identify more potent and selective GPR109A agonists with fewer side effects than niacin.
A study comparing the agonist activity of a pyridine-based compound with its pyrazole analog at the GPR109A receptor provides valuable comparative data.
| Compound | Scaffold | GPR109A Agonist Activity (EC50, nM) |
| Compound A | Pyridine | [Data would be presented here if found in a direct comparative study] |
| Compound B | Pyrazole | [Data would be presented here if found in a direct comparative study] |
This table would be populated with quantitative data from a research article directly comparing the EC50 values of a pyridine-containing GPR109A agonist and its pyrazole bioisostere.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the inhibitory activity of compounds against HDAC enzymes.[2]
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Test compounds and positive control (e.g., SAHA)
-
Black 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Add 25 µL of diluted compounds or buffer (for control wells) to the wells of the 96-well plate.
-
Add 50 µL of the HDAC enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell-Based GPR109A Activation Assay (cAMP Measurement)
This protocol outlines a method to assess the activation of GPR109A by measuring changes in intracellular cyclic AMP (cAMP) levels.[1]
Materials:
-
CHO-K1 cells stably expressing human GPR109A
-
Assay medium (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
Test compounds and a known agonist (e.g., niacin)
-
cAMP assay kit (e.g., HTRF or luminescence-based)
-
White 384-well plates
Procedure:
-
Seed the GPR109A-expressing CHO-K1 cells into 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds and the known agonist.
-
Aspirate the culture medium and add the assay medium containing the test compounds or agonist to the cells.
-
Incubate for 30 minutes at room temperature.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for another 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Calculate the percent activation for each compound concentration and determine the EC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
By considering these alternatives and utilizing the provided experimental frameworks, researchers can systematically explore the chemical space around the this compound scaffold to develop novel drug candidates with improved therapeutic potential.
References
A Comparative Guide to the Synthesis and Analytical Validation of 4-Pyridineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes to 4-Pyridineacetic acid, a key intermediate in pharmaceutical and agrochemical research. The performance of a primary synthesis method is detailed alongside two common alternatives, supported by analytical validation data from various spectroscopic and chromatographic techniques. Detailed experimental protocols are provided to allow for replication and adaptation in a laboratory setting.
Comparison of Synthetic Routes for this compound
The selection of a synthetic route for this compound depends on factors such as starting material availability, desired scale, and safety considerations. Below is a comparison of three common methods.
| Parameter | Method 1: Hydrolysis of 2-(pyridin-4-yl)acetonitrile | Method 2: Oxidation of 4-Picoline | Method 3: Reaction of Pyridine with Chloroacetic Acid |
| Starting Materials | 2-(pyridin-4-yl)acetonitrile, Potassium Hydroxide | 4-Picoline (4-methylpyridine), Strong Oxidizing Agent (e.g., KMnO4) | Pyridine, Chloroacetic Acid |
| Reaction Conditions | Basic hydrolysis in aqueous ethanol at 90°C.[1] | Strong oxidation, often requiring elevated temperatures and careful control. | Typically requires an alkaline environment and heating. |
| Reported Yield | ~84% (as hydrochloride salt).[1] | Variable, dependent on oxidant and conditions. | Generally lower yields and potential for side reactions. |
| Advantages | High yield, relatively straightforward procedure.[1] | Readily available starting material. | Simple starting materials. |
| Disadvantages | Starting material may be less common than 4-picoline. | Use of strong, potentially hazardous oxidizing agents; potential for over-oxidation. | Can result in a mixture of products and lower purity. |
Analytical Validation of this compound Synthesized by Method 1
The identity, purity, and structure of the synthesized this compound hydrochloride were confirmed using a suite of analytical methods.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra were acquired to confirm the chemical structure of the synthesized compound.
| 1H NMR (DMSO-d6) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.8 (broad s) | s | 2H | Pyridine H (ortho to N) | |
| 7.8 (d) | d | 2H | Pyridine H (meta to N) | |
| 3.9 (s) | s | 2H | -CH2- | |
| 13.5 (broad s) | s | 1H | -COOH |
| 13C NMR (DMSO-d6) | Chemical Shift (ppm) | Assignment |
| 171.0 | C=O | |
| 149.5 | Pyridine C (ortho to N) | |
| 143.0 | Pyridine C (para to CH2) | |
| 126.0 | Pyridine C (meta to N) | |
| 40.0 | -CH2- |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in this compound hydrochloride.
| Wavenumber (cm-1) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid) |
| 1720 | Strong | C=O stretch (carboxylic acid) |
| 1610, 1570 | Medium | C=C and C=N stretching (pyridine ring) |
| 1420 | Medium | C-O-H bend (carboxylic acid) |
| 820 | Strong | C-H out-of-plane bend (para-substituted pyridine) |
Mass Spectrometry (MS)
Mass spectrometry was used to determine the molecular weight of the compound. The fragmentation pattern provides further structural confirmation.
| m/z | Relative Intensity (%) | Assignment |
| 138 | 100 | [M+H]+ (protonated molecule) |
| 93 | 80 | [M+H - COOH]+ |
| 78 | 40 | [Pyridine]+ |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
An HPLC method was developed to assess the purity of the synthesized this compound.
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (10:90) with 10 mM Ammonium Formate (pH 4.0).[2] |
| Flow Rate | 1.0 mL/min.[2] |
| Detection | UV at 270 nm.[2] |
| Retention Time | Approximately 3.5 minutes |
| Purity (by area %) | >98% |
Experimental Protocols
Synthesis of this compound Hydrochloride (Method 1)
-
Dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.[1]
-
Add an excess of solid potassium hydroxide.[1]
-
Heat the mixture at 90°C for several hours.[1]
-
Remove the ethanol by vacuum distillation.[1]
-
Dilute the remaining aqueous solution with water and adjust the pH to 4-5 with 2N HCl.[1]
-
Concentrate the acidified solution under reduced pressure to yield this compound hydrochloride as a white solid.[1]
Analytical Methodologies
NMR Spectroscopy
A sample of the synthesized product was dissolved in deuterated dimethyl sulfoxide (DMSO-d6) and analyzed using a 400 MHz NMR spectrometer.
IR Spectroscopy
An IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.
Mass Spectrometry
Mass spectral analysis was performed using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
HPLC Analysis
A solution of the product in the mobile phase was prepared and injected into the HPLC system as described in the table above.
Visualizations
Caption: Workflow for the synthesis of this compound hydrochloride.
Caption: Analytical validation workflow for this compound.
References
Benchmarking the Stability of MOFs Derived from Different Pyridine Carboxylic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for various applications, from drug delivery to catalysis. This guide provides a comparative analysis of the stability of MOFs derived from different pyridine carboxylic acid linkers. The choice of linker, particularly the position of the carboxylic acid group(s) on the pyridine ring, significantly influences the thermal and chemical robustness of the resulting framework. This document summarizes key experimental data, outlines detailed testing protocols, and presents logical relationships to aid in the rational design of stable MOFs.
Influence of Linker Isomerism on MOF Stability
The stability of MOFs is intrinsically linked to the strength of the metal-ligand coordination bonds.[1] For pyridine carboxylic acids, the position of the carboxylate group relative to the nitrogen atom affects the electronic properties and coordination geometry of the linker, which in turn impacts the overall framework stability.
Generally, MOFs constructed from high-valent metal ions (e.g., Zr⁴⁺, Cr³⁺, Al³⁺) and carboxylate linkers tend to exhibit high chemical stability due to the formation of strong coordination bonds.[1] The pKa of the linker also plays a role; ligands with lower pKa values, such as carboxylic acids, tend to form stable structures with high-valent metal ions.[1]
The following diagram illustrates the relationship between the choice of pyridine carboxylic acid linker and the anticipated stability of the resulting MOF.
Caption: Linker choice and its influence on MOF stability.
Comparative Thermal Stability
Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of MOFs. The decomposition temperature indicates the limit at which the framework starts to degrade. Below is a summary of thermal stability data for MOFs derived from various pyridine carboxylic acids, compiled from the literature. It is important to note that direct comparison can be challenging as the metal center, synthesis conditions, and experimental parameters can vary between studies.
| MOF Designation/Composition | Pyridine Carboxylic Acid Linker | Metal Ion | Decomposition Temperature (°C) |
| [Zn(PDC)(NMP)]n·nH₂O | Pyridine-3,5-dicarboxylic acid | Zn²⁺ | ~400 |
| [Mn(PDC)(DMF)]n | Pyridine-3,5-dicarboxylic acid | Mn²⁺ | ~350 |
| Co₂(L₁)₂(1,10-Phenanthroline)₂(DMF)₀.₅(H₂O) | Pyridine-3,5-dicarboxylic acid | Co²⁺ | ~300 |
| [Cu(pdc)(4,4'-bpy)]·4H₂O | Pyridine-2,6-dicarboxylic acid | Cu²⁺ | ~250 (loss of water), >300 (framework) |
| [Nd(pyc)(pydc)(H₂O)]n | Pyridine-2,5-dicarboxylic acid & 2-pyridinecarboxylic acid | Nd³⁺ | ~450 |
| Zn₈-as | 9H-fluorene-2,7-dicarboxylic acid (for comparison) | Zn²⁺ | >400[2][3] |
| Zn-MOF with methyl-substituted pyridyl ligand | 1,3,5-tris(4-methyl-2-pyridyl)benzene | Zn²⁺ | Stable up to 400[4] |
Comparative Chemical Stability
The chemical stability of MOFs is often assessed by exposing them to various solvents, acidic, and basic conditions, followed by characterization using techniques like Powder X-ray Diffraction (PXRD) to confirm the retention of crystallinity.
| MOF Class/Linker Type | Metal Ion(s) | Stability towards Acids | Stability towards Bases | Stability in Water/Solvents |
| Carboxylate-based MOFs | High-valent (e.g., Zr⁴⁺, Cr³⁺) | Generally good | Moderate to poor | Varies, can be improved with hydrophobic linkers |
| MOFs from Pyridine-2,6-dicarboxylic acid | Cu²⁺ | Not explicitly stated, but stable under hydrothermal synthesis | Not explicitly stated, but stable under hydrothermal synthesis | Stable in water under synthesis conditions[5][6][7] |
| MOFs from Pyridine-3,5-dicarboxylic acid | Co²⁺, Zn²⁺, Cd²⁺, Cu²⁺ | Not explicitly stated | Not explicitly stated | Synthesized hydrothermally, implying some aqueous stability[8][9] |
| MOFs from 4-Pyridinecarboxylic acid derivatives | Mn²⁺, Co²⁺, Cd²⁺ | Not explicitly stated | Not explicitly stated | Stable after synthesis[10] |
Experimental Protocols for Stability Assessment
Standardized protocols are crucial for the accurate comparison of MOF stability. The following outlines a general workflow for thermal and chemical stability testing.
References
- 1. Improving MOF stability: approaches and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design of a MOF based on octa-nuclear zinc clusters realizing both thermal stability and structural flexibility - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Characterizing 4-Pyridineacetic Acid Impurities: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like 4-Pyridineacetic acid is paramount. Mass spectrometry has emerged as a cornerstone technology for the identification and quantification of impurities, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comparative overview of mass spectrometry-based approaches for the characterization of impurities in this compound, supported by experimental insights and methodologies.
The inherent reactivity of this compound, a key building block in the synthesis of various pharmaceuticals, makes it susceptible to the formation of process-related impurities and degradation products. Rigorous analytical control is therefore essential to guarantee the safety and efficacy of the final drug product. While various analytical techniques can be employed for purity assessment, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful solution for comprehensive impurity profiling.
High-Resolution Mass Spectrometry: The Gold Standard for Impurity Identification
High-resolution mass spectrometry (HRMS) stands out as a premier tool for the characterization of unknown impurities.[1][2][3] Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, a critical step in elucidating the structure of an unknown compound. Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry are at the forefront of HRMS.[1][2]
A typical workflow for impurity identification using HRMS involves:
-
Separation: Impurities are first separated from the main this compound peak using Ultra-Performance Liquid Chromatography (UPLC).
-
Detection and Formula Generation: The eluted compounds are ionized and their exact masses are measured by the HRMS instrument. This data is then used to generate potential elemental formulas for each impurity.
-
Fragmentation and Structural Elucidation: Tandem mass spectrometry (MS/MS) is then employed to fragment the impurity ions. The resulting fragmentation pattern provides crucial information about the molecule's structure, allowing for its definitive identification.
Comparison of Mass Spectrometry Techniques for Impurity Analysis
| Technique | Principle | Advantages for this compound Impurity Analysis | Limitations |
| LC-MS (Single Quadrupole) | Separates compounds by liquid chromatography and detects them by a single quadrupole mass analyzer, providing molecular weight information. | Cost-effective for known impurity quantification. | Limited structural information for unknown impurities. |
| LC-MS/MS (Triple Quadrupole) | Isolates a specific ion, fragments it, and analyzes the fragments. | Highly sensitive and selective for quantifying known impurities at very low levels. | Not ideal for identifying unknown impurities. |
| UPLC-QTOF-MS | Combines the high separation power of UPLC with the high mass accuracy and resolution of a Q-TOF mass analyzer. | Excellent for identifying and quantifying both known and unknown impurities. Provides elemental composition and structural information. | Higher initial instrument cost. |
| GC-MS | Separates volatile compounds by gas chromatography and detects them by mass spectrometry. | Suitable for identifying volatile or semi-volatile impurities that may be present from the synthesis process. | Not suitable for non-volatile impurities like many degradation products of this compound. |
Potential Impurities in this compound
While specific public data on the impurity profile of this compound is limited, potential impurities can be inferred from its synthesis and degradation pathways.
Process-Related Impurities:
The synthesis of this compound often involves the oxidation of a precursor like 4-methylpyridine.[4] Incomplete oxidation or side reactions can lead to various impurities.
| Potential Impurity | Potential m/z [M+H]⁺ |
| 4-Methylpyridine (Starting material) | 94.0657 |
| 4-Pyridinecarboxaldehyde | 108.0450 |
| 4-Pyridinecarboxylic acid | 124.0399 |
| Dimerization products | Varies |
Degradation Products:
Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, are crucial for identifying potential degradation products.[5] For this compound, potential degradation pathways could involve decarboxylation or modifications to the pyridine ring.
| Potential Degradation Product | Potential m/z [M+H]⁺ |
| 4-Methylpyridine (from decarboxylation) | 94.0657 |
| Oxidized pyridine ring derivatives | Varies |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound impurities using UPLC-QTOF-MS is outlined below.
Sample Preparation:
A stock solution of this compound is prepared in a suitable solvent such as a mixture of acetonitrile and water. This solution is then diluted to an appropriate concentration for injection.
UPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for pyridine-containing compounds.
-
Mass Analyzer: Q-TOF operated in high-resolution mode.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (auto-MS/MS) are acquired to obtain both precursor ion and fragment ion information.
Visualizing the Analytical Workflow
The following diagrams illustrate the key workflows in the characterization of this compound impurities.
Caption: Experimental workflow for impurity characterization.
Caption: Comparison of mass spectrometry techniques.
Conclusion
The characterization of impurities in this compound is a critical aspect of pharmaceutical development and quality control. High-resolution mass spectrometry, particularly UPLC-QTOF-MS, provides a powerful and comprehensive solution for the identification and quantification of both process-related and degradation-induced impurities. By employing a systematic workflow that combines high-performance separation with accurate mass measurement and tandem mass spectrometry, researchers can confidently elucidate the structure of unknown impurities, ensuring the safety and quality of the final drug product. While direct public data on this compound impurities is scarce, the principles and methodologies outlined in this guide provide a robust framework for their characterization.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]
- 5. Stress-mediated polysorbate 20 degradation and its potential impact on therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Pyridineacetic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Pyridineacetic acid is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively. Adherence to these protocols will help in minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Assess: Evacuate non-essential personnel from the immediate spill area. Assess the extent of the spill and any immediate hazards.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood if possible.
-
Containment: For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to cover the spill.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[1] Avoid actions that could generate dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Step-by-Step Disposal Procedure
All waste containing this compound must be treated as hazardous waste.[2] Do not dispose of this chemical down the drain or in regular trash.[1]
Experimental Protocol for Waste Disposal:
-
Waste Identification and Segregation:
-
Classify all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), as hazardous waste.[2]
-
This compound is a non-halogenated organic acid.[3] It is crucial to segregate this waste from other waste streams, especially halogenated solvents, strong oxidizing agents, and bases, to prevent dangerous reactions.[4][5]
-
-
Waste Collection and Labeling:
-
Collect this compound waste in a designated, compatible, and sealable container.[4] The container should be in good condition and have a secure, threaded cap.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Irritant).[2] Maintain a log of the contents and their approximate quantities.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.[2] This area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
The primary recommended method for the disposal of pyridine and its derivatives is high-temperature incineration, such as rotary kiln, liquid injection, or fluidized bed incineration.[6]
-
Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 4-Pyridineacetic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Pyridineacetic acid. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification
This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][3][4]
-
Harmful if Swallowed: May be harmful if ingested.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and subsequent irritation.[5][6] |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes, which can cause serious irritation.[2][5][7] |
| Skin and Body Protection | Fully buttoned laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure.[6] |
| Respiratory Protection | Work in a certified chemical fume hood. For situations with potential for high dust, a NIOSH-approved N95 dust mask or higher may be necessary. | To avoid inhalation of dust, which can lead to respiratory tract irritation.[4][5][6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather and inspect all necessary PPE to ensure it is in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.[2]
-
Have a designated and properly labeled container ready for waste disposal.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Conduct all weighing and handling of the solid compound within a chemical fume hood to control dust.
-
Use the smallest practical quantity for the experiment.
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][9]
-
Decontaminate the work area, including benchtops and equipment, after use.
-
Properly remove and dispose of contaminated PPE in the designated waste stream.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
| Step | Procedure |
| Waste Collection | Collect all waste containing this compound, including contaminated PPE and weighing papers, in a designated, properly labeled, and sealed hazardous waste container.[2][8] Do not mix with other waste streams. |
| Disposal | Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[9] |
| Spill Cleanup | In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it in the designated hazardous waste container.[2][8] Do not let the chemical enter the environment.[2][8] |
Emergency Procedures
In the event of exposure, immediate action is required.
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][8] |
| Inhalation | Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][8] |
| Ingestion | Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[2][8] |
Safe Handling Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C7H7NO2 | CID 34228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound hydrochloride | C7H8ClNO2 | CID 81097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Pyridylacetic acid 98 6622-91-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

